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  • Product: 2-Fluoro-3-methyl-5-phenylpyridine
  • CAS: 1214362-13-6

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-Fluoro-3-methyl-5-phenylpyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-phenylpyridine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-methyl-5-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenylpyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a fluorine atom into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 2-Fluoro-3-methyl-5-phenylpyridine, represents a valuable scaffold in drug discovery, combining the features of a fluorinated pyridine with a phenyl substituent, a common motif in pharmacologically active compounds. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, ensuring structural integrity and purity.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine ring and the phenyl group is the key transformation in the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and generally high yields.[2][3] This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a powerful tool for the formation of biaryl structures.[4]

Our proposed synthetic strategy involves the Suzuki-Miyaura coupling of a halogenated 2-fluoro-3-methylpyridine with a phenylboronic acid derivative. This approach is favored due to the commercial availability of the necessary starting materials and the well-established protocols for this type of transformation.[5][6]

Synthetic Workflow Diagram

A Starting Material (e.g., 2-Fluoro-5-bromo-3-methylpyridine) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Phenylboronic Acid B->C D Reaction Workup & Purification (Extraction, Chromatography) C->D E Isolated Product (2-Fluoro-3-methyl-5-phenylpyridine) D->E F Characterization (NMR, MS, HPLC, etc.) E->F A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation A->C I Final Confirmation of Structure & Purity B->I D ¹H NMR C->D E ¹³C NMR C->E F ¹⁹F NMR C->F G Mass Spectrometry (MS) C->G H Infrared (IR) Spectroscopy C->H D->I E->I F->I G->I H->I

Sources

Exploratory

2-Fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6): A Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly validated tactic for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The compound 2-Fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6) [1][2] represents a highly versatile, bifunctional building block.

As detailed by [3], the introduction of fluorine into a heteroaromatic system can predictably alter basicity (pKa), enhance metabolic stability, and improve binding affinity[4][5]. In the case of 2-fluoro-3-methyl-5-phenylpyridine, the 2-fluoro substituent serves a dual purpose: it acts as a permanent metabolic shield in the final drug molecule, or, more commonly, it functions as an exceptional leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr)[6][7]. The C5-phenyl group provides an established lipophilic vector, while the C3-methyl group introduces a steric constraint that can lock the conformation of subsequent C2-substituents, a critical factor in structure-based drug design[8].

This technical guide outlines the physicochemical profiling, authoritative synthetic methodologies, and downstream functionalization protocols for this critical intermediate.

Physicochemical Profiling

Understanding the baseline metrics of 2-fluoro-3-methyl-5-phenylpyridine is essential for predicting its behavior in chromatographic purification and biphasic reaction systems.

Table 1: Key Physicochemical Properties

PropertyValueScientific Rationale / Implication
CAS Registry Number 1214362-13-6[9]Unique identifier for procurement and database querying.
Molecular Formula C12H10FN[10]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 187.21 g/mol [11]Low molecular weight ensures high ligand efficiency in fragment-based design.
Electrophilicity High at C2The electronegative fluorine lowers the LUMO, activating C2 for SNAr[12].
Steric Environment Hindered at C2/C4The C3-methyl group provides ortho-steric shielding, dictating regioselectivity.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The de novo construction of the 5-phenylpyridine core is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluoro-3-methylpyridine and phenylboronic acid.

Mechanistic Causality & Catalyst Selection

The choice of starting material and catalyst is driven by the specific electronic demands of fluoropyridines[13]. We utilize the bromide rather than the chloride derivative because the C-Br bond undergoes oxidative addition with Pd(0) significantly faster, allowing for milder reaction conditions that prevent unwanted competitive C-F bond activation[14].

We employ Pd(dppf)Cl2 as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis geometry on the intermediate Pd(II) complex. This spatial proximity is the direct causal factor that accelerates the final reductive elimination step, pushing the catalytic cycle forward efficiently. Potassium carbonate (K2CO3) in a 1,4-dioxane/water mixture is selected because the aqueous phase is strictly required to convert the neutral phenylboronic acid into the highly nucleophilic boronate anion, which is the actual species that undergoes transmetalation.

Mechanistic Pathway Visualization

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product 2-Fluoro-3-methyl- 5-phenylpyridine RedElim->Product Product Release

Fig 1: Suzuki-Miyaura catalytic cycle for the synthesis of 2-fluoro-3-methyl-5-phenylpyridine.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol is designed with built-in analytical checkpoints to ensure a self-validating workflow.

  • Reagent Assembly: To a 100 mL round-bottom flask, add 5-bromo-2-fluoro-3-methylpyridine (1.0 equiv, 10 mmol) and phenylboronic acid (1.2 equiv, 12 mmol).

  • Solvent & Base: Suspend the reagents in 40 mL of 1,4-dioxane. Add a solution of K2CO3 (2.5 equiv, 25 mmol) dissolved in 10 mL of deionized water.

  • Deoxygenation (Critical Step): Sparge the biphasic mixture with ultra-pure N2 for 15 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides; rigorous degassing is non-negotiable for high yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the flask and heat to 85 °C under vigorous stirring.

  • In-Process Control (Self-Validation): After 4 hours, sample the organic layer. The reaction is analytically validated as complete when LC-MS shows the total disappearance of the starting bromide (m/z ~190) and the emergence of the product peak at m/z 188.1 [M+H]+.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na2SO4. Concentrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1).

Downstream Application: Late-Stage SNAr Functionalization

The most powerful application of 2-fluoro-3-methyl-5-phenylpyridine is its use as an electrophilic hub for Nucleophilic Aromatic Substitution (SNAr)[7][15].

SNAr Causality and Logic

While the C-F bond is thermodynamically robust (approx. 115 kcal/mol), fluorine is an exceptional leaving group in SNAr reactions[12]. Why? The reaction rate is not determined by the cleavage of the C-F bond; rather, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex. Fluorine's extreme electronegativity severely depletes electron density at the C2 carbon and highly stabilizes the resulting negative charge in the transition state[5].

SNArLogic Substrate 2-Fluoro-3-methyl-5-phenylpyridine Nucleophile Nucleophilic Attack (Amine/Alkoxide) Substrate->Nucleophile Heat / Base Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nucleophile->Meisenheimer Rate-Determining Step Elimination Fluoride Elimination (Aromatization) Meisenheimer->Elimination Fast FinalProduct 2-Substituted Pyridine Derivative Elimination->FinalProduct High Yield

Fig 2: Addition-elimination mechanism (SNAr) at the highly electrophilic C2 position.

Optimized SNAr Reaction Matrices

To facilitate library generation, the following table summarizes the causal relationship between nucleophile class and required reaction conditions.

Table 2: SNAr Condition Matrix for 2-Fluoropyridines [7]

Nucleophile ClassExample ReagentBase RequiredSolventTemp (°C)Rationale
Secondary Amines MorpholineK2CO3 or NoneDMF / NMP80 - 110Amines are sufficiently nucleophilic; base simply acts as an acid scavenger.
Primary Alcohols MethanolNaH or KOtBuTHF0 - 25Alkoxides must be pre-formed. High reactivity allows ambient temperatures.
Thiols ThiophenolCs2CO3DMF60 - 80Soft nucleophiles attack rapidly; mild base prevents disulfide formation.
Step-by-Step Protocol: Amination via SNAr
  • Reaction Setup: Dissolve 2-fluoro-3-methyl-5-phenylpyridine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add morpholine (2.0 equiv) and K2CO3 (1.5 equiv).

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours. The steric bulk of the C3-methyl group necessitates elevated temperatures compared to unsubstituted 2-fluoropyridines.

  • Self-Validating NMR Check: Extract a 50 µL aliquot, dilute in CDCl3, and run a rapid 19F NMR. The system is self-validating: The complete disappearance of the sharp C-F resonance (typically between -65 and -75 ppm) provides unequivocal, instantaneous proof that the substitution is complete.

  • Isolation: Crash the product out by pouring the cooled reaction mixture into ice water. Filter the resulting precipitate and dry under high vacuum.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (PubMed Central) URL:[Link]

  • Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

The Emergence of a Modern Scaffold: A Technical Guide to the Synthesis and Characteristics of 2-Fluoro-3-methyl-5-phenylpyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine and aryl groups into heterocyclic systems represents a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and aryl groups into heterocyclic systems represents a cornerstone of modern medicinal and agrochemical research. This guide delves into the technical landscape of 2-Fluoro-3-methyl-5-phenylpyridine, a compound emblematic of this molecular design philosophy. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence is a direct consequence of the revolutionary advancements in cross-coupling chemistry. This document provides a comprehensive overview of the most probable synthetic pathways, the underlying mechanistic principles, and the key analytical characterization techniques for this important research chemical.

Introduction: The Rationale for Fluorinated Phenylpyridines

The pyridine core is a ubiquitous motif in a vast array of biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system provides a rigid scaffold for the precise orientation of functional groups. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Simultaneously, the phenyl group offers a large, hydrophobic substituent that can engage in crucial π-stacking and van der Waals interactions within protein binding pockets.

The specific substitution pattern of 2-Fluoro-3-methyl-5-phenylpyridine is of particular interest. The fluorine at the 2-position activates the ring for certain nucleophilic substitutions while also potentially modulating the pKa of the pyridine nitrogen. The methyl group at the 3-position can provide steric hindrance that influences conformation and can also be a site for metabolic modification. Finally, the phenyl group at the 5-position provides a key interaction domain. This combination of features makes 2-Fluoro-3-methyl-5-phenylpyridine and its analogues attractive scaffolds for the development of novel therapeutic agents and agrochemicals.

A History Forged in Synthesis: The Enabling Power of Cross-Coupling

The history of 2-Fluoro-3-methyl-5-phenylpyridine is not one of a singular serendipitous discovery, but rather a testament to the development of powerful synthetic methodologies. The creation of this and similar biaryl compounds has been made possible by the advent of palladium-catalyzed cross-coupling reactions.[2] Among these, the Suzuki-Miyaura, Negishi, and Stille reactions stand out as the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers.

The ability to controllably and efficiently couple a fluorinated pyridine fragment with a phenyl group has revolutionized the accessibility of these complex scaffolds. Prior to these methods, the synthesis of such molecules would have involved multi-step, low-yielding procedures. Therefore, the "history" of this compound is intrinsically linked to the Nobel Prize-winning work of Suzuki, Negishi, and Heck, which has empowered chemists to design and create molecules with unprecedented precision.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most probable and widely applicable method for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary precursor fragments: a halogenated 2-fluoro-3-methylpyridine and a phenylboronic acid derivative. The most common and commercially available starting materials for this approach would be 2-fluoro-3-methyl-5-bromopyridine and phenylboronic acid.

G TM 2-Fluoro-3-methyl-5-phenylpyridine Precursors 2-Fluoro-3-methyl-5-bromopyridine + Phenylboronic Acid TM->Precursors Suzuki-Miyaura Disconnection Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Product) ArX Ar-X (2-Fluoro-3-methyl-5-bromopyridine) Boronic Ar'-B(OH)₂ (Phenylboronic Acid) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-fluoro-3-methyl-5-bromopyridine to form a Pd(II) complex.

  • Transmetalation: The phenylboronic acid, activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species, transfers its phenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (the fluorinated pyridine and the phenyl ring) are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Fluoro-3-methyl-5-bromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-fluoro-3-methyl-5-bromopyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-3-methyl-5-phenylpyridine.

Causality of Experimental Choices
  • Catalyst System: A combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is crucial for activating the boronic acid to the more reactive boronate species, which is necessary for efficient transmetalation. [3]* Solvent System: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Alternative Synthetic Strategies

While the Suzuki-Miyaura reaction is often the method of choice, other cross-coupling reactions can also be employed for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine, particularly if the required boronic acid is unstable or commercially unavailable.

Stille Cross-Coupling

The Stille reaction utilizes an organotin reagent (e.g., phenyltributyltin) in place of the organoboron compound. [4]It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Negishi Cross-Coupling

The Negishi coupling employs an organozinc reagent, which is typically more reactive than the corresponding organoboron or organotin compounds. [5]This can allow for reactions to proceed under milder conditions, but the organozinc reagents are often more sensitive to air and moisture.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.22 g/mol
Appearance White to off-white solid
Boiling Point > 250 °C
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)
Spectroscopic Data (Predicted)
  • ¹H NMR (500 MHz, CDCl₃):

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings.

    • A singlet for the methyl group protons (δ ~2.3 ppm).

  • ¹³C NMR (125 MHz, CDCl₃):

    • A signal for the carbon attached to the fluorine atom showing a large C-F coupling constant (J ≈ 240 Hz).

    • Signals for the other aromatic carbons.

    • A signal for the methyl carbon.

  • ¹⁹F NMR (470 MHz, CDCl₃):

    • A singlet or multiplet corresponding to the fluorine atom on the pyridine ring.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 187.

Applications and Future Directions

The 2-Fluoro-3-methyl-5-phenylpyridine scaffold is a prime candidate for further elaboration in drug discovery and agrochemical research. The fluorine atom can serve as a handle for further functionalization via nucleophilic aromatic substitution, while the phenyl ring can be modified to explore structure-activity relationships. Its potential applications lie in areas where substituted pyridines have already shown promise, such as in the development of kinase inhibitors, central nervous system agents, and novel pesticides.

Conclusion

While the formal "discovery" of 2-Fluoro-3-methyl-5-phenylpyridine may not be a single, celebrated event, its conceptualization and synthesis are the culmination of decades of advancement in synthetic organic chemistry. The strategic combination of a fluorinated pyridine core with a phenyl substituent makes it a valuable building block for the creation of novel and potentially impactful molecules. The methodologies outlined in this guide, particularly the robust and versatile Suzuki-Miyaura cross-coupling, provide a clear and efficient pathway for the synthesis and further exploration of this promising chemical entity.

References

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. PMC.[Link]

  • 2-FLUORO-3-PHENYLPYRIDINE | CAS 361147-22-0. Matrix Fine Chemicals.[Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.[Link]

  • Negishi coupling - Wikipedia. Wikipedia.[Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC.[Link]

  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.[Link]

  • 2-Fluoro-3-methyl-5-aminopyridine suppliers and producers. BuyersGuideChem.[Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Process for the preparation of fluorinated pyridines.
  • US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate.[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. MDPI.[Link]

  • Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives | Semantic Scholar. Semantic Scholar.[Link]

  • 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine | C10H8FNS | CID 11148236. PubChem.[Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
  • Stille Coupling. Chemistry LibreTexts.[Link]

  • Organic & Biomolecular Chemistry. RSC Publishing.[Link]

  • 2-Methyl-3-phenylpyridine | C12H11N | CID 597839. PubChem.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Fluoro-3-methyl-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals. Executive Summary The incorporation of fluorinated pyridine motifs is a cornerstone strategy in modern drug discovery, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals.

Executive Summary

The incorporation of fluorinated pyridine motifs is a cornerstone strategy in modern drug discovery, frequently employed to modulate pKa, improve metabolic stability, and enhance lipophilicity. This application note details a robust, field-proven methodology for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6)[1] via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoro-3-methylpyridine (CAS: 29312-98-9) and phenylboronic acid.

By leveraging the inherent bond dissociation energy differences between C–Br and C–F bonds, this protocol achieves absolute chemoselectivity, preventing unwanted defluorination or oligomerization.

Mechanistic Rationale & Chemoselectivity

In polyhalogenated heterocycles, predicting and controlling the site of oxidative addition is critical. The starting material, 5-bromo-2-fluoro-3-methylpyridine, presents two potential reactive sites for palladium insertion.

The Causality of Selectivity

The success of this protocol relies on the thermodynamic and kinetic disparities between the halogens[3]:

  • Bond Dissociation Energy (BDE): The C–Br bond energy in pyridines is approximately 280 kJ/mol, whereas the C–F bond is significantly stronger at ~485 kJ/mol. Palladium(0) undergoes oxidative addition into the weaker C–Br bond orders of magnitude faster than the C–F bond.

  • Catalyst Selection: We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ . The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (99°), which accelerates the reductive elimination step and stabilizes the Pd(II) intermediates, preventing catalyst degradation and suppressing side reactions like protodeboronation of the phenylboronic acid.

  • Solvent System (1,4-Dioxane/Water): The biphasic or miscible aqueous system is not merely a solubilizing agent. Water is mechanistically required to convert the inorganic base ( K2​CO3​ ) into hydroxide/carbonate species that coordinate to the boronic acid, forming the reactive, electron-rich "ate" complex [PhB(OH)3​]− which undergoes transmetalation[2].

SuzukiCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition [Pd(II)(5-F-6-Me-Pyr)(Br)(dppf)] Pd0->OxAdd 5-Bromo-2-fluoro- 3-methylpyridine TransMet Transmetalation [Pd(II)(5-F-6-Me-Pyr)(Ph)(dppf)] OxAdd->TransMet [PhB(OH)3]- / K2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Ligand Regeneration Product 2-Fluoro-3-methyl- 5-phenylpyridine RedElim->Product

Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling.

Quantitative Reagent Matrix

To ensure reproducibility, the stoichiometry is optimized to drive the reaction to completion while minimizing the homocoupling of phenylboronic acid (biphenyl formation).

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
5-Bromo-2-fluoro-3-methylpyridine190.011.001.90 gElectrophile / Limiting Reagent
Phenylboronic Acid121.931.201.46 gNucleophile
K2​CO3​ (anhydrous)138.212.503.45 gBase / Boronate Activator
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgPre-catalyst
1,4-Dioxane88.11-32.0 mLPrimary Organic Solvent
Deionized H2​O 18.02-8.0 mLAqueous Co-solvent

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and TLC monitoring points are embedded to ensure the operator can verify the reaction's integrity at each stage.

Workflow Step1 1. Reagent Assembly Step2 2. Rigorous Degassing Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. Biphasic Workup Step3->Step4 Step5 5. Silica Gel Chromatography Step4->Step5

Figure 2: Sequential experimental workflow for the synthesis and isolation of the target compound.
Step 1: Reaction Assembly & Degassing (Critical Step)
  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 5-bromo-2-fluoro-3-methylpyridine (1.90 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K2​CO3​ (3.45 g, 25.0 mmol) to the flask.

  • Add 32 mL of 1,4-Dioxane and 8 mL of Deionized Water.

  • Self-Validation Check: The mixture will appear as a heterogeneous suspension.

  • Degassing: Submerge the flask in an ultrasonic bath and bubble ultra-pure Argon through the solution via a long needle for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active species into inactive Pd(II) black, and to suppress the oxidative homocoupling of phenylboronic acid.

  • Quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (408 mg, 0.5 mmol) under a positive stream of Argon. Seal the flask tightly.

Step 2: Thermal Activation & Monitoring
  • Transfer the flask to a pre-heated oil bath set to 85 °C .

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Self-Validation Check: Upon heating, the reaction mixture will transition from a reddish-orange suspension to a dark brown/black homogeneous-looking mixture as the active Pd(0) species is generated and enters the catalytic cycle.

  • After 4 hours, sample the organic layer for TLC analysis (Eluent: 10% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.65 (UV active)

    • Product Rf: ~0.50 (UV active, bright blue fluorescence under 254 nm)

  • Continue heating until the starting material is completely consumed (typically 6-8 hours).

Step 3: Workup & Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Combine the organic layers and wash sequentially with:

    • 5% aqueous NaHCO3​ (30 mL) - Removes residual boronic acid.

    • Brine (50 mL) - Breaks emulsions and pre-dries the organic phase.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude brown oil.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Load the crude mixture using a minimal amount of DCM.

  • Elute with a gradient of 0% to 5% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the product (Rf ~0.50), pool them, and evaporate the solvent to afford 2-Fluoro-3-methyl-5-phenylpyridine as a pale yellow to off-white solid/oil depending on ambient temperature (Expected Yield: 82-88%).

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 1214362-13-6, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 188.1.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic downfield pyridine protons. The proton at the C6 position (adjacent to the nitrogen and meta to the fluorine) will appear as a distinct doublet with a small coupling constant ( 4JHF​ ) due to long-range coupling with the fluorine atom. The methyl group will appear as a singlet integrated to 3H around 2.3-2.4 ppm.

  • 19F NMR (376 MHz, CDCl3): A single peak should be observed, confirming the retention of the C-F bond. The absence of multiple fluorine signals confirms that no defluorination or SNAr side reactions occurred.

References

  • RSC Advances. (2013). Site-selective coupling of halogenated pyridines or pyrimidines with amines through C–F bond activation. The Royal Society of Chemistry. Retrieved March 11, 2026, from[Link]

Application

Application Note: Palladium-Catalyzed Synthesis of 2-Fluoro-3-methyl-5-phenylpyridine

Executive Summary This application note details a robust, high-yield synthetic protocol for 2-fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6)[1], a high-value fluorinated heterocyclic building block utilized in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield synthetic protocol for 2-fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6)[1], a high-value fluorinated heterocyclic building block utilized in medicinal chemistry and agrochemical development. By leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluoro-3-methylpyridine and phenylboronic acid, this guide provides drug development professionals with a scalable, self-validating workflow. Similar methodologies have been successfully employed in the synthesis of complex bioactive molecules, such as DHODH inhibitors[2].

Mechanistic Rationale & Strategic Design

The synthesis relies on the highly selective activation of the C5–Br bond over the C2–F bond. Understanding the causality behind the reagent selection is critical for reaction optimization:

  • Regioselectivity & Catalyst Choice: We utilize Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination, while its steric bulk facilitates the oxidative addition into the C–Br bond. Crucially, the C2–F bond remains inert under these conditions; the high bond dissociation energy of the C–F bond prevents oxidative addition by low-valent palladium species, making it unreactive under standard palladium-catalyzed conditions[3].

  • Solvent System (1,4-Dioxane/Water): A miscible aqueous-organic system (typically 4:1 v/v) is mandatory[4]. The water solubilizes the inorganic base ( K2​CO3​ ), generating hydroxide/carbonate ions that attack the phenylboronic acid to form an electron-rich, nucleophilic boronate complex [PhB(OH)3​]− . This complex undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral boronic acid.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) provides optimal alkalinity. Stronger bases (e.g., KOH, NaOH) risk nucleophilic aromatic substitution (S N​ Ar) at the activated C2-fluoro position at elevated temperatures, which would lead to unwanted hydroxypyridine byproducts.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-fluoro-3-methylpyridine190.011.001.90 g (10.0 mmol)Electrophile
Phenylboronic Acid121.931.201.46 g (12.0 mmol)Nucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mg (0.5 mmol)Catalyst
Potassium Carbonate ( K2​CO3​ )138.212.503.45 g (25.0 mmol)Base
1,4-DioxaneN/A0.2 M40 mLSolvent
Deionized Water18.02N/A10 mLCo-solvent

Experimental Workflow & Protocol

Workflow Step1 1. Degassing & Setup Step2 2. Pd Catalysis (90°C, 4-6h) Step1->Step2 Step3 3. TLC/LC-MS Monitoring Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5

Experimental workflow for the synthesis and purification of the target compound.

Reaction Setup (Self-Validating Steps)
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-3-methylpyridine (1.90 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K2​CO3​ (3.45 g, 25.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Causality Check: The mixture will appear as a heterogeneous suspension. Degas the mixture by bubbling argon gas directly through the solution via a long needle for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Introduction: Briefly remove the argon needle, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol), and reseal the flask. The solution will immediately take on a deep red/orange hue characteristic of the Pd(II) precatalyst in solution.

  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer within the biphasic system.

Reaction Monitoring
  • TLC Analysis: After 4 hours, withdraw a 50 µL aliquot. Dilute with 0.5 mL EtOAc and wash with 0.5 mL water. Spot the organic layer on a silica gel TLC plate alongside the starting material.

  • Eluent: Use Hexanes/EtOAc (9:1).

  • Validation: The starting 5-bromo-2-fluoro-3-methylpyridine is UV-active. The product (2-fluoro-3-methyl-5-phenylpyridine) will appear as a new, highly UV-active spot with a lower Rf​ value due to the increased polarity of the extended aromatic system. A color shift in the reaction mixture from red-orange to a darker brown/black indicates the formation of Pd black, signaling the end of the catalytic cycle or catalyst deactivation.

Workup & Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2 × 30 mL).

  • Washing: Wash the combined organic extracts with brine (50 mL). Causality Check: Brine alters the partition coefficient, effectively pulling residual 1,4-dioxane and water out of the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield a crude brown oil.

  • Flash Chromatography: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes/EtOAc). The product fractions are combined and concentrated to afford 2-fluoro-3-methyl-5-phenylpyridine.

Mechanistic Visualization

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 5-Bromo-2-fluoro- 3-methylpyridine TransMet Transmetalation Boronate Complex OxAdd->TransMet Phenylboronic Acid + K2CO3 (Base) RedElim Reductive Elimination Pre-Product Complex TransMet->RedElim Ligand Isomerization RedElim->Pd0 2-Fluoro-3-methyl- 5-phenylpyridine

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-Fluoro-3-methyl-5-phenylpyridine.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates unreacted starting material after 6 hours, the catalyst may have oxidized prematurely. Solution: Ensure rigorous degassing. An additional 0.02 eq of Pd(dppf)Cl2​ can be spiked into the reaction under a strict argon counter-flow.

  • Formation of Homocoupled Byproduct (Biphenyl): Excess oxygen promotes the oxidative homocoupling of phenylboronic acid. Solution: Strictly maintain an inert atmosphere and ensure the boronic acid is not degraded prior to use.

  • Hydrolysis of the Fluoro Group: If LC-MS shows a mass corresponding to [M-F+OH], the base is too strong or the temperature is too high. Solution: Verify that K2​CO3​ is used rather than KOH, and do not exceed an internal temperature of 90 °C.

References

  • Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

nucleophilic aromatic substitution reactions of 2-Fluoro-3-methyl-5-phenylpyridine

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methyl-5-phenylpyridine Introduction & Mechanistic Rationale Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-3-methyl-5-phenylpyridine

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal chemistry for the late-stage functionalization of heteroaromatics[1]. 2-Fluoro-3-methyl-5-phenylpyridine (CAS: 1214362-13-6) represents a highly valuable, yet subtly complex, scaffold for drug discovery.

As a Senior Application Scientist, understanding the intrinsic reactivity of this specific substrate is critical for designing robust synthetic routes. The reactivity is governed by three distinct structural features:

  • The 2-Fluoro Substituent: Fluorine is the optimal leaving group for SNAr on pyridines. Its extreme electronegativity highly polarizes the C–F bond, accelerating the rate-determining nucleophilic attack to form the anionic Meisenheimer intermediate[2].

  • The 3-Methyl Group: Situated ortho to the reaction center, this group imparts a non-negligible steric penalty. While it does not preclude SNAr, it necessitates optimized trajectories for bulky nucleophiles (e.g., secondary cyclic amines) and often requires elevated thermal conditions compared to unsubstituted 2-fluoropyridines.

  • The 5-Phenyl Group: This distal moiety extends the conjugated π -system. While its inductive effect on the C2 position is minimal, it enhances the lipophilicity of the molecule, dictating the choice of organic solvents for both the reaction and extraction phases.

Reaction Mechanism & Experimental Workflow

The SNAr reaction proceeds via a classic addition-elimination pathway. The strong electron-withdrawing nature of the pyridine nitrogen stabilizes the transition state, allowing for the displacement of the fluoride ion[1].

SNAr_Mechanism A 2-Fluoro-3-methyl- 5-phenylpyridine B Nucleophile Addition (Rate-Determining) A->B Nucleophile, Base Solvent, Heat C Meisenheimer Complex (Anionic Intermediate) B->C Attack at C2 D Fluoride Elimination (Fast) C->D Aromatization E 2-Substituted Pyridine Product D->E -F⁻ Leaving Group

Caption: Addition-elimination mechanism for SNAr on 2-fluoro-3-methyl-5-phenylpyridine.

Quantitative Data: Nucleophile Scope & Optimization

To overcome the steric hindrance of the 3-methyl group while preventing substrate degradation, solvent and base selection are critical. Table 1 summarizes validated conditions for various nucleophile classes based on analogous fluoropyridine methodologies[1][3][4].

Table 1: Optimized SNAr Conditions for 2-Fluoro-3-methyl-5-phenylpyridine

Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Time (h)Expected Yield
Secondary Amine MorpholineK₃PO₄ (2.0 eq)tert-Amyl alcohol11012–16>85%
Primary Amine BenzylamineDIPEA (2.5 eq)NMP or DMSO1201875–80%
Alkoxide Sodium MethoxideNaOMe (excess)Methanol / THF806–8>90%
Thiolate ThiophenolK₂CO₃ (1.5 eq)DMF804>95%

Detailed Experimental Protocols

Protocol A: Amination with Secondary Amines (e.g., Morpholine)

This protocol utilizes a weak inorganic base and a sterically hindered alcohol solvent to drive the reaction without competing solvent-nucleophile side reactions[1].

Materials:

  • 2-Fluoro-3-methyl-5-phenylpyridine (1.0 mmol, 187.2 mg)

  • Morpholine (1.5 mmol, 130.7 mg)

  • Potassium phosphate tribasic (K₃PO₄, anhydrous) (2.0 mmol, 424.5 mg)

  • tert-Amyl alcohol (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methyl-5-phenylpyridine and anhydrous K₃PO₄.

    • Causality: K₃PO₄ is selected over stronger bases (like NaH or KOtBu) to prevent potential deprotonation of the benzylic 3-methyl protons, which could lead to undesired Chichibabin-type side reactions or dimerization.

  • Solvent and Nucleophile Addition: Add tert-amyl alcohol followed by morpholine. Seal the vessel under a nitrogen atmosphere.

    • Causality:tert-Amyl alcohol is an excellent solvent for SNAr; its steric bulk prevents it from acting as a competing nucleophile, while its polarity sufficiently solvates the polar transition state.

  • Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath or heating block for 12–16 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 188.2) is fully consumed and replaced by the product peak (m/z [M+H]⁺ = 255.3). The mass shift of +67 Da unambiguously confirms the substitution of fluorine (-19) with morpholine (+86).

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) to dissolve and remove K₃PO₄ salts and excess morpholine. Wash the organic layer with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Etherification via Alkoxide Nucleophiles

For oxygen nucleophiles, strong bases in polar aprotic solvents are required to generate the highly reactive "naked" alkoxide anion[3].

Materials:

  • 2-Fluoro-3-methyl-5-phenylpyridine (1.0 mmol, 187.2 mg)

  • Aliphatic Alcohol (e.g., Isopropanol) (1.2 mmol)

  • Lithium tert-butoxide (tBuOLi) (1.5 mmol)

  • Anhydrous DMSO (4.0 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: In a dry flask under nitrogen, dissolve the target alcohol in anhydrous DMSO. Add tBuOLi and stir at room temperature for 15 minutes.

    • Causality: tBuOLi acts as a non-nucleophilic strong base to deprotonate the alcohol. DMSO is chosen because it poorly solvates anions, leaving the newly formed alkoxide highly nucleophilic and ready to attack the sterically encumbered C2 position[3].

  • Substrate Addition: Add 2-Fluoro-3-methyl-5-phenylpyridine dropwise or in one portion.

  • Heating: Heat the mixture to 80–100 °C for 6 hours.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base. Extract with Methyl tert-butyl ether (MTBE) (3 × 10 mL).

    • Causality: MTBE is preferred over EtOAc here because strong alkoxides and residual bases can partially hydrolyze EtOAc during extraction, leading to emulsion issues and yield loss.

  • Isolation: Wash the combined MTBE layers with water (3 × 10 mL) to completely remove DMSO, dry over Na₂SO₄, and concentrate.

Troubleshooting & Critical Parameters

  • Low Conversion / Stalled Reaction: The 3-methyl group directly impedes the approach of bulky nucleophiles. If conversion stalls, increasing the concentration of the reaction mixture (from 0.2 M to 0.5 M) or switching to a sealed microwave reactor (130 °C for 1 hour) increases the collision frequency and provides the necessary activation energy to overcome the ortho-steric penalty.

  • Defluorination / Side Products: If trace amounts of reduced product (3-methyl-5-phenylpyridine) are observed, ensure the reaction is strictly degassed and free of radical initiators or transition metal contaminants. Fluoropyridines can undergo unwanted single-electron transfer (SET) reductions under highly basic, high-temperature conditions[4].

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Li, Z., Qiu, K., Yang, X., Zhou, W., & Cai, Q. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to [1,2,4]Triazolo[1,5-a]pyridines. Organic Letters.
  • Kondo, H., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for Fluorinated Phenylpyridines in Advanced Materials Science

A Senior Application Scientist's Guide to 2-Fluoro-3-methyl-5-phenylpyridine and its Analogs in Organic Electronics In the rapidly evolving landscape of materials science, particularly in the realm of organic electronics...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 2-Fluoro-3-methyl-5-phenylpyridine and its Analogs in Organic Electronics

In the rapidly evolving landscape of materials science, particularly in the realm of organic electronics, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a powerful tool for fine-tuning molecular properties. This guide delves into the application of fluorinated phenylpyridines, with a focus on the potential utility of molecules like 2-Fluoro-3-methyl-5-phenylpyridine, as key components in high-performance organic light-emitting diodes (OLEDs). While specific data on 2-Fluoro-3-methyl-5-phenylpyridine is emerging, the principles and protocols outlined herein are based on well-established research on analogous fluorinated phenylpyridine systems and serve as a comprehensive guide for researchers and developers in the field.

The introduction of fluorine can profoundly influence the electronic structure, stability, and intermolecular interactions of organic materials.[1][2][3] Fluorine's high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.[1][4] Furthermore, the presence of fluorine can enhance photostability and influence molecular packing, leading to improved device lifetimes and efficiencies.[1]

Application in Organic Light-Emitting Diodes (OLEDs)

Fluorinated phenylpyridines are versatile building blocks for various components of OLEDs, including emissive layer hosts, electron transport layers (ETLs), and as ligands in phosphorescent emitters.[1][5][6] Their unique electronic properties make them particularly suitable for blue phosphorescent OLEDs, where deep HOMO levels are required to effectively confine triplet excitons on the blue emitter.[5]

1.1. Role as Electron Transport Materials (ETMs)

A series of fluorinated phenylpyridine-based materials have been developed as efficient electron-transporters.[5] The strategic placement of fluorine atoms can enhance electron mobility. For instance, monofluorinated phenylpyridine derivatives have shown electron mobilities an order of magnitude higher than their non-fluorinated counterparts due to favorable intermolecular interactions involving the fluorine atoms.[5] This leads to lower operating voltages in OLED devices.[5]

1.2. Ligands for Phosphorescent Emitters

Fluorinated phenylpyridines are also crucial as ligands in cyclometalated iridium(III) complexes, which are highly efficient phosphorescent emitters.[4][7][8][9] The fluorine substituents allow for the fine-tuning of the emission color and photoluminescent quantum yields of these complexes.[4][9] By modifying the position of fluorine on the phenylpyridine ligand, the emission can be shifted from green to blue, a critical aspect for developing full-color displays.[9]

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorinated Phenylpyridine via Suzuki Coupling

This protocol describes a general method for the synthesis of a 2-fluoro-5-phenylpyridine derivative, which can be adapted for 2-Fluoro-3-methyl-5-phenylpyridine. The Suzuki coupling reaction is a robust and widely used method for forming carbon-carbon bonds.

Materials:

  • 5-Bromo-2-fluoropyridine (or 5-bromo-2-fluoro-3-methylpyridine)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 5-bromo-2-fluoropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (1.3 eq.) dissolved in a minimal amount of water.

  • Add dioxane to the flask to dissolve the reactants.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.015 eq.), to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[9][10]

  • Filter the drying agent and concentrate the organic solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-fluoro-5-phenylpyridine derivative.[9]

Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 5-Bromo-2-fluoropyridine + Phenylboronic Acid Reflux Reflux (8-12h) under N2 Reactants->Reflux Catalyst Pd(PPh3)4 K3PO4 Catalyst->Reflux Solvent Dioxane/Water Solvent->Reflux Workup Aqueous Workup & Extraction (EtOAc) Reflux->Workup Purification Column Chromatography Workup->Purification Product 2-Fluoro-5-phenylpyridine Derivative Purification->Product

Suzuki coupling for fluorinated phenylpyridine.
Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a simple multilayer phosphorescent OLED using a fluorinated phenylpyridine derivative as a component in the electron transport layer.

Device Structure: ITO / HTL / EML / ETM / LiF / Al

  • ITO: Indium tin oxide (anode)

  • HTL: Hole transport layer (e.g., NPB)

  • EML: Emissive layer (e.g., a host material doped with a phosphorescent emitter)

  • ETM: Electron transport layer (e.g., a fluorinated phenylpyridine derivative)

  • LiF: Lithium fluoride (electron injection layer)

  • Al: Aluminum (cathode)

Procedure:

  • Substrate Cleaning: Sequentially clean the patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Deposit the HTL (e.g., 40 nm of NPB).

    • Co-evaporate the EML, consisting of a host material and a phosphorescent dopant (e.g., 20 nm of a host doped with 6-10% of an Iridium complex).

    • Deposit the ETM, the synthesized fluorinated phenylpyridine derivative (e.g., 30 nm).[5]

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) as an electron injection layer.

    • Deposit the aluminum cathode (100 nm).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Record the electroluminescence (EL) spectrum using a spectroradiometer.

  • Calculate the device performance metrics: current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

OLED_Fabrication cluster_device OLED Device Stack cluster_process Fabrication Process Al Aluminum (Cathode) LiF LiF (EIL) LiF->Al ETM Fluorinated Phenylpyridine (ETL) ETM->LiF EML Emissive Layer (Host:Dopant) EML->ETM HTL Hole Transport Layer HTL->EML ITO ITO (Anode) ITO->HTL Glass Glass Substrate Glass->ITO Cleaning Substrate Cleaning Deposition Thermal Evaporation Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation Characterization Device Testing Encapsulation->Characterization

OLED fabrication workflow and device structure.

Data Summary

The following table summarizes key properties of representative fluorinated phenylpyridine-based materials from the literature, illustrating the impact of fluorination.

Compound TypeHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)ApplicationReference
Non-fluorinated Phenylpyridine--~10⁻⁴ETM in OLEDs[5]
Monofluorinated Phenylpyridine--~10⁻³ETM in OLEDs[5]
Difluorinated Phenylpyridine---ETM in OLEDs[5]
Ir(ppy)₂ (acac) (non-fluorinated)-5.5-2.4-Phosphorescent Emitter[9]
Ir(F₂ppy)₂(acac)-5.8-2.6-Phosphorescent Emitter[9]

Note: Specific values for 2-Fluoro-3-methyl-5-phenylpyridine are not yet widely reported and would need to be determined experimentally.

References

  • A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C.

  • 2-Fluoro-3-methylpyridine. Chem-Impex.

  • 2-Fluoro-3-(3-fluorophenyl)-5-methylpyridine. ChemicalBook.

  • The Role of Fluorinated Intermediates in Advanced OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.

  • The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-Fluoro-3-Methylpyridine-5-Boronic Acid: A Versatile Building Block. Chem-Impex.

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.

  • managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. PMC.

  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI.

  • 2-Fluoro-5-methyl-3-phenylpyridine. Avantor.

  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

  • Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate.

  • SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. HETEROCYCLES.

  • Fluorinated Building Blocks. Fluorochem.

  • Fluorinated Building Blocks | Wide Range of Applications. Ossila.

  • 2-Phenylpyridine. Wikipedia.

  • 2-(2,4-Difluorophenyl)-5-methylpyridine. Ossila.

  • 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine. PubChem.

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. PMC.

  • 2-FLUORO-3-PHENYLPYRIDINE. Matrix Fine Chemicals.

  • Fluorinated Building Blocks. Sigma-Aldrich.

  • 2-Fluoro-3-iodo-5-methylpyridine. ChemicalBook.

  • 2-Fluoro-3-methylpyridine. MilliporeSigma.

  • 2-Fluoro-3-iodo-5-methylpyridine. Sigma-Aldrich.

  • 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC.

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid. Frontier Specialty Chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-methyl-5-phenylpyridine

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting and purification guide for 2-Fluoro-3-methyl-5-phenylpyridine. I frequently see researchers lose weeks of work because they treat...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting and purification guide for 2-Fluoro-3-methyl-5-phenylpyridine. I frequently see researchers lose weeks of work because they treat fluorinated heterocycles like standard organic molecules. The key to mastering the purification of this specific compound lies in understanding how the highly electronegative C2-fluorine atom fundamentally rewrites the molecule's electronic landscape and dipole moment. By leveraging these physicochemical shifts, we can engineer self-validating, high-yield purification workflows.

Physicochemical Diagnostic Data

Before selecting a purification method, you must understand the inherent properties of the target molecule. The table below summarizes the critical data that dictates our experimental choices.

PropertyValueImpact on Purification Strategy
Compound Name 2-Fluoro-3-methyl-5-phenylpyridine-
CAS Number 1214362-13-6-
Molecular Weight 187.21 g/mol -
Predicted pKa < 1.0 (Base 2-fluoropyridine pKa = -0.44)Prevents standard aqueous acidic extraction; the compound will not protonate easily.
Lipophilicity HighExhibits excellent solubility in non-polar organic solvents (EtOAc, DCM, Hexanes).
Stationary Phase Affinity High fluorous interactionProne to tailing on normal silica; requires PFP-modified columns for optimal HPLC resolution.
Logical Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Target + Basic Impurities) B Liquid-Liquid Extraction (EtOAc / 1M HCl) A->B C Organic Phase (Contains Target) B->C Keep Organic Layer D Aqueous Phase (Contains Basic Impurities) B->D Discard Aqueous Layer E PFP Reverse-Phase HPLC (Fluorous-Fluorous Separation) C->E Concentrate & Inject F Pure 2-Fluoro-3-methyl- 5-phenylpyridine E->F Fraction Collection & Lyophilization

Fig 1: Logical purification workflow for 2-Fluoro-3-methyl-5-phenylpyridine.

Troubleshooting Guides & FAQs

Q1: Why did my compound fail to partition into the aqueous layer during a standard 1M HCl acid-base extraction? A1: Many researchers instinctively treat 2-Fluoro-3-methyl-5-phenylpyridine like a standard basic pyridine derivative. However, the highly electronegative fluorine atom at the C2 position exerts a massive inductive electron-withdrawing effect (-I effect) on the adjacent nitrogen lone pair. While unsubstituted pyridine has a pKa of ~5.2, the addition of a 2-fluoro substituent drastically reduces the pKa to approximately -0.44 (1)[1]. Consequently, your target compound remains entirely unprotonated in standard 1M HCl and stays in the organic layer. Discarding the organic phase under the assumption that the product is in the aqueous layer is the leading cause of catastrophic yield loss in fluorinated heterocycle synthesis.

Q2: I am observing severe peak tailing and poor resolution on normal-phase silica gel. How can I optimize the chromatography? A2: The introduction of a fluorine atom significantly alters the molecule's overall dipole moment and can induce secondary interactions with residual active silanols on standard silica gel (2)[2]. To resolve this, switch from normal-phase silica to High-Performance Liquid Chromatography (HPLC) using a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns leverage fluorous-fluorous interactions, providing orthogonal selectivity and sharp peak shapes for highly fluorinated compounds that otherwise co-elute or streak on C18 or silica matrices[2].

Q3: How do I efficiently separate the 2-fluoro target from unreacted non-fluorinated starting material (e.g., 3-methyl-5-phenylpyridine)? A3: Exploit the massive pKa differential. The non-fluorinated impurity retains a pKa of ~5.5 and will readily protonate. By dissolving your crude mixture in an organic solvent (like ethyl acetate) and washing with 1M HCl, the basic unreacted starting material will partition into the aqueous layer as a hydrochloride salt, while your highly lipophilic, non-basic 2-fluoro product remains safely in the organic phase. Silver-mediated fluorination protocols frequently utilize this exact differential extraction to clear unreacted precursors (3)[3].

Validated Experimental Protocols
Protocol A: Orthogonal Acid-Base Impurity Clearance

Objective: Remove basic unreacted precursors without losing the target fluorinated product.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Causality: EtOAc provides excellent solvation for the lipophilic target while maintaining strict immiscibility with aqueous washes.

  • Acidic Wash: Wash the organic layer with an equal volume of 1M HCl. Causality: The non-fluorinated impurities (pKa ~5) protonate and move to the aqueous layer. The 2-fluoro target (pKa < 1) remains unprotonated in the organic layer[1].

  • Self-Validation Check: Before discarding any layer, perform a Thin-Layer Chromatography (TLC) check (Hexane:EtOAc 8:2) on both phases under UV 254 nm. The target spot must be exclusively in the organic phase. This step prevents accidental disposal of the product.

  • Neutralization & Drying: Wash the retained organic layer with saturated aqueous NaCl (brine), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the pre-purified crude.

Protocol B: Pentafluorophenyl (PFP) Reverse-Phase HPLC

Objective: Isolate the target compound from closely related neutral or fluorinated byproducts with high resolution.

  • Column Selection: Equip the preparative HPLC with a PFP (Pentafluorophenyl) reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). Causality: PFP phases provide unique dipole-dipole and π−π interactions specifically tuned for fluorinated aromatics, outperforming standard C18 columns in selectivity[2].

  • Mobile Phase Preparation: Use a gradient of HPLC-grade Water (Solvent A) and Acetonitrile (Solvent B). Causality: Do not add acidic modifiers like TFA or formic acid. They are unnecessary for this non-basic compound and can cause baseline drift or complicate downstream solvent removal.

  • Injection & Elution: Dissolve the sample in the initial mobile phase to prevent peak fronting[2]. Run a linear gradient from 40% B to 90% B over 20 minutes. Causality: The high lipophilicity of the phenyl and methyl groups requires a high organic concentration for efficient elution.

  • Self-Validation Check: Monitor absorbance at 254 nm. Collect fractions and immediately verify the mass and purity of the target peak via LC-MS before pooling and lyophilizing the final product.

References
  • PubChem. "2-Fluoropyridine | C5H4FN | CID 9746 - PubChem - NIH." Available at:[Link]

  • Organic Syntheses. "Site-Selective CH Fluorination of Pyridines and Diazines with AgF2." Available at:[Link]

Sources

Optimization

challenges in the scale-up of 2-Fluoro-3-methyl-5-phenylpyridine production

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-Fluoro-3-methyl-5-phenylpyridine . This portal is designed for process chemists, chemical engineers, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-Fluoro-3-methyl-5-phenylpyridine . This portal is designed for process chemists, chemical engineers, and drug development professionals. It provides mechanistic insights, actionable troubleshooting guides, and validated protocols to address the unique challenges of scaling up the Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoro-3-methylpyridine with phenylboronic acid.

Part 1: Core Mechanisms & FAQs on Scale-Up Challenges

Q1: Why do we observe significant degradation and loss of the 2-fluoro substituent during the Suzuki-Miyaura coupling at scale? A1: The 2-fluoro group on a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly electrophilic. Under standard aqueous biphasic Suzuki conditions (e.g., using aqueous NaOH or Na2CO3 at reflux), hydroxide ions readily attack the C2 position, displacing the fluoride ion to generate a 2-hydroxy/2-pyridone byproduct. Causality & Solution: To suppress this SNAr pathway, you must reduce the nucleophilicity of the base and the reaction medium. Transitioning from aqueous biphasic systems to anhydrous conditions using a non-nucleophilic base (e.g., K3PO4) in 2-methyltetrahydrofuran (2-MeTHF) significantly reduces SNAr hydrolysis while maintaining cross-coupling efficiency[1].

Q2: What is the most effective strategy for managing the exothermic profile of this coupling? A2: While Suzuki couplings are generally moderately exothermic, fluorinated pyridine derivatives can exhibit unpredictable thermal behavior. In batch reactors, adding all reagents upfront can lead to an accumulation of active Pd(0) species. Once the reaction reaches the activation temperature for the rate-limiting transmetalation step, a sudden, massive heat release occurs, potentially leading to thermal runaway[2][3]. Causality & Solution: Implement continuous dosing. By holding the aryl halide, catalyst, and base at the reaction temperature and slowly dosing the phenylboronic acid over 1–2 hours, the reaction becomes mass-transfer limited rather than kinetically limited. This ensures the heat generation rate never exceeds the reactor's maximum cooling capacity[3].

Q3: How do we achieve the <10 ppm residual palladium limit required for pharmaceutical intermediates? A3: Regulatory guidelines strictly limit residual palladium in active pharmaceutical ingredients (APIs) to ≤10 ppm per dose[4]. Simple crystallization is rarely sufficient for 2-Fluoro-3-methyl-5-phenylpyridine because the lone pair on the pyridine nitrogen acts as a strong σ -donor, forming stable coordination complexes with residual Pd(II) and Pd(0). Causality & Solution: You must introduce a metal scavenger that outcompetes the pyridine nitrogen. Scavengers containing thiol (-SH) groups, such as L-cysteine, leverage "soft-soft" interactions (soft sulfur binding to soft palladium) to displace the Pd from the "borderline" pyridine nitrogen. The resulting Pd-cysteine complex is highly water-soluble and easily removed during aqueous workup[5].

Part 2: Troubleshooting Guide (Specific Scenarios)

Scenario A: High levels of biphenyl (homocoupling) impurities in the IPC (In-Process Control).

  • Symptom: HPLC shows 5–8% biphenyl dimer and unreacted starting material.

  • Root Cause: Homocoupling of phenylboronic acid is accelerated by the presence of dissolved oxygen and excess base[5].

  • Intervention:

    • Ensure strict inertion (N2 or Ar sparging) of all solvents prior to base addition.

    • Reduce the stoichiometry of phenylboronic acid from 1.5 eq to 1.05–1.1 eq.

    • Switch to a pre-formed palladacycle or Pd(dppf)Cl2 to accelerate the cross-coupling cycle over the competitive homocoupling cycle[1].

Scenario B: Reaction mixture turns pitch black and conversion stalls at 60%.

  • Symptom: Premature catalyst deactivation (Pd black precipitation).

  • Root Cause: Pd(II) is reducing to inactive Pd(0) aggregates (Pd black) before it can enter the catalytic cycle, often due to trace heavy metal impurities from previous steps or insufficient ligand stabilization.

  • Intervention: Add a supplementary ligand (e.g., 1–2 equivalents of PPh3 relative to Pd) to stabilize the catalytically active Pd(0) complex and prevent aggregation[6].

Part 3: Quantitative Data & Optimization

Table 1: Solvent & Base Optimization for Minimizing SNAr Hydrolysis Objective: Maximize conversion while keeping the 2-hydroxy impurity below 0.5%.

Solvent SystemBaseTemp (°C)Conversion (%)2-Hydroxy Impurity (%)Isolated Yield (%)
Toluene / H2O (1:1)Na2CO3 (aq)90>9912.578
2-MeTHF / H2O (4:1)K2CO3 (aq)75>994.286
2-MeTHF (Anhydrous)K3PO4 (solid)7598<0.1 92

Table 2: Comparison of Palladium Scavenging Treatments Objective: Reduce initial Pd concentration (~4500 ppm) to <10 ppm[4].

Scavenger TreatmentLoadingIncubation ConditionsFinal Pd (ppm)Product Loss (%)
Standard Aqueous WashN/A25°C / 1 h1200<1
20% aq. NaHSO3[7]5 volumes60°C / 2 h852
L-Cysteine[5]5 wt%60°C / 4 h8 4
Thiol-functionalized Silica10 wt%25°C / 12 h<2 5

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Scalable Suzuki-Miyaura Coupling (10 kg scale equivalent)

This protocol utilizes anhydrous conditions to prevent SNAr hydrolysis and continuous dosing to manage the exotherm.

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2 for 30 minutes.

  • Charge Substrate & Catalyst: Add 5-bromo-2-fluoro-3-methylpyridine (10.0 kg, 1.0 eq), Pd(dppf)Cl2 (0.01 eq), and anhydrous K3PO4 (2.0 eq).

  • Solvent Addition: Charge anhydrous 2-MeTHF (50 L). Sparge the suspension with N2 for an additional 30 minutes to remove dissolved oxygen[5].

  • Heating: Heat the reactor jacket to achieve an internal temperature of 70–75°C.

  • Continuous Dosing: Dissolve phenylboronic acid (1.05 eq) in 2-MeTHF (20 L). Dose this solution into the reactor via a metering pump over 2 hours. Monitor the internal temperature strictly; do not exceed 80°C[3].

  • Completion: Stir for an additional 2 hours post-dosing. Verify conversion via HPLC (>99%).

Protocol B: Palladium Scavenging and Crystallization

This protocol uses L-cysteine to achieve <10 ppm Pd limits.

  • Quench: Cool the reaction mixture from Protocol A to 25°C. Add purified water (30 L) to dissolve the phosphate salts. Separate and discard the aqueous layer.

  • Scavenger Addition: To the organic layer, add L-cysteine (0.5 kg, 5 wt% relative to starting material) and water (20 L)[5].

  • Incubation: Heat the biphasic mixture to 60°C and agitate vigorously for 4 hours.

  • Phase Separation: Cool to 30°C. Separate the phases. The aqueous layer will contain the water-soluble Pd-cysteine complex. Wash the organic layer once more with water (20 L).

  • Solvent Swap & Crystallization: Concentrate the 2-MeTHF layer under vacuum to ~15 L. Charge isopropanol (30 L) and concentrate again to ~20 L. Cool the mixture to 0–5°C at a rate of 10°C/hour to induce crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold isopropanol (5 L), and dry under vacuum at 45°C.

Part 5: Visualizations

G Start 5-Bromo-2-fluoro-3-methylpyridine + Phenylboronic Acid Inertion Solvent Degassing (N2 Sparging) Minimize Homocoupling Start->Inertion Reaction Suzuki-Miyaura Coupling (Pd cat., K3PO4, 2-MeTHF, 75°C) Inertion->Reaction Quench Aqueous Quench & Phase Separation Reaction->Quench Scavenge Pd Scavenging (L-cysteine at 60°C) Quench->Scavenge Cryst Solvent Swap & Crystallization (Isopropanol) Scavenge->Cryst Product 2-Fluoro-3-methyl-5-phenylpyridine (Pd < 10 ppm) Cryst->Product

Caption: Workflow for the scalable synthesis and purification of 2-Fluoro-3-methyl-5-phenylpyridine.

G Issue Issue Detected in In-Process Control (IPC) Cond1 High Residual Pd (> 10 ppm)? Issue->Cond1 Cond2 High 2-Hydroxy Impurity (SNAr Hydrolysis)? Issue->Cond2 Cond3 Thermal Runaway (Exotherm)? Issue->Cond3 Act1 Increase L-cysteine loading or extend incubation time at 60°C Cond1->Act1 Act2 Switch to non-nucleophilic base (e.g., K3PO4) & anhydrous conditions Cond2->Act2 Act3 Implement continuous dosing of boronic acid & maximize cooling Cond3->Act3

Caption: Decision logic tree for troubleshooting common scale-up issues in fluoropyridine synthesis.

References

  • Amar Equipment. "Working with Exothermic Reactions during Lab and Scale up." Amar Equipment. Available at:[Link]

  • Kong, F.-Y., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. Available at:[Link]

  • Johnson Matthey. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up." ResearchGate. Available at: [Link]

  • ACS Publications. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." Organic Process Research & Development. Available at: [Link]

  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." ResearchGate. Available at: [Link]

  • Preprints.org. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry." Preprints. Available at: [Link]

Sources

Troubleshooting

troubleshooting NMR spectra of 2-Fluoro-3-methyl-5-phenylpyridine

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges encountered when analyzing 2-Fluoro-3-methyl-5-phenylpy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific spectroscopic challenges encountered when analyzing 2-Fluoro-3-methyl-5-phenylpyridine .

Fluorinated heteroaromatics present unique analytical hurdles. Because the 19F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, it induces extensive scalar coupling ( J -coupling) across both 1H and 13C spectra[1]. This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure absolute confidence in your structural elucidations.

Part 1: Expected NMR Parameters

To effectively troubleshoot, you must first know what a pristine spectrum of 2-Fluoro-3-methyl-5-phenylpyridine should look like. The table below summarizes the expected quantitative data, highlighting the critical heteronuclear couplings that complicate spectral interpretation.

Table 1: Anticipated NMR Spectral Data for 2-Fluoro-3-methyl-5-phenylpyridine

NucleusPositionExpected Chemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( J )
19F C2-F-70.0 to -75.0Multiplet (due to 3JHF​ and 4JHF​ )
1H C3-CH 3​ 2.30 - 2.45Doublet ( 4JHF​≈1−3 Hz) or broad singlet
1H Pyridine H47.70 - 7.90Doublet of doublets ( 3JHF​≈8 Hz, 4JHH​≈2 Hz)
1H Pyridine H68.30 - 8.50Doublet ( 4JHF​≈4 Hz, 4JHH​≈2 Hz)
1H Phenyl H7.35 - 7.60Multiplet (5H, severely overlapping)
13C C2~160.0Doublet ( 1JCF​≈240 Hz)
13C C3~120.0Doublet ( 2JCF​≈20−30 Hz)

Part 2: Troubleshooting FAQs

Q1: My 13C NMR spectrum is highly complex, and the pyridine carbons have very low signal-to-noise (S/N). How can I resolve this?

  • The Causality: The 19F nucleus (spin-1/2) couples strongly to the 13C nuclei. The direct 1JCF​ at C2 is massive (~240 Hz), while long-range couplings ( 2JCF​ at C3, 3JCF​ at C4/C6) range from 5 to 30 Hz[1]. This scalar coupling splits the carbon signals into wide multiplets, distributing the signal intensity across multiple peaks and drastically reducing S/N.

  • The Solution: You must acquire a 13C{19F} decoupled spectrum (see Protocol A). By continuously irradiating the 19F frequency during 13C acquisition, the C-F coupling is abolished, collapsing the multiplets into sharp, high-intensity singlets. For advanced structural validation, 2D 19F13C TEDOR (Transferred-Echo Double-Resonance) can be used to directly map the fluorine to the carbon backbone[2].

Q2: I am observing a massive rolling baseline in my 19F 1D spectrum, completely obscuring the signal at ~ -70 ppm. What causes this?

  • The Causality: This is a classic hardware artifact known as "acoustic ringing." The intense radiofrequency (RF) pulse used to excite the 19F nuclei also physically vibrates the metal components of the NMR probe. Because 19F resonates at a very high frequency, this acoustic energy rings down slowly, bleeding into the receiver during the critical first few microseconds of the Free Induction Decay (FID)[3]. The Fourier transform of this distorted early FID manifests as a broad, rolling baseline.

  • The Solution: Apply Backward Linear Prediction (BLP) during post-processing to mathematically reconstruct the corrupted initial FID points (see Protocol B).

Q3: The aromatic region (7.3 - 8.5 ppm) in the 1H NMR is heavily overlapped. How can I differentiate the phenyl protons from the pyridine H4 and H6?

  • The Causality: The five protons of the phenyl ring at C5 resonate in the same chemical shift window as the electron-deficient pyridine protons. 1D 1H NMR lacks the dispersion required to separate them.

  • The Solution: Leverage the fluorine atom as a spectroscopic anchor. H4 and H6 will exhibit long-range scalar coupling to the fluorine ( 3JHF​ and 4JHF​ ), whereas the distant phenyl protons will not. Running a 1H

    19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) will selectively reveal cross-peaks only for the pyridine protons in spatial proximity to the fluorine.

Part 3: Experimental Protocols

Protocol A: Acquisition of a 13C{19F} Decoupled Spectrum

This protocol ensures the complete removal of C-F splitting, yielding a simplified carbon spectrum.

  • Hardware Verification: Ensure your spectrometer is equipped with a dedicated 19F channel or a tunable X-channel capable of pulsing at the 19F Larmor frequency simultaneously with 13C observation.

  • Probe Tuning: Rigorously tune and match the probe for both 13C and 19F to minimize reflected power. Poor tuning will result in incomplete decoupling.

  • Parameter Setup: Load a standard inverse-gated decoupling sequence modified for fluorine (e.g., zgig on Bruker systems).

  • Decoupler Calibration: Set the 19F transmitter offset (O2) to the exact center of the 19F resonance of your sample (approx. -73 ppm). Select a composite pulse decoupling scheme (e.g., WALTZ-16).

  • Self-Validation Check: Before committing to a long overnight acquisition, run a dummy scan (4 transients). If the decoupler is calibrated correctly, the massive ~240 Hz doublet at ~160 ppm (C2) will instantly collapse into a sharp, high-intensity singlet. If it remains a doublet, your offset (O2) is incorrect or the decoupler power is too low.

Protocol B: Post-Acquisition Baseline Correction for 19F NMR (Mnova)

Use this software workflow to eliminate acoustic ringing without distorting your data[3],[4].

  • Data Import & Apodization: Load the raw FID into Mnova. Apply an exponential window function (Line Broadening = 1.0 Hz) to improve S/N without compromising the scalar coupling resolution.

  • Backward Linear Prediction (BLP): Navigate to Processing > Linear Prediction. Activate BLP to predict the first 10-30 points of the FID. This mathematically excises the acoustic ringing artifact[4].

  • Fourier Transform & Phasing: Execute the FT. Perform manual phase correction (zero-order and first-order) to ensure a perfectly absorptive lineshape.

  • Baseline Correction: Apply a Bernstein Polynomial (order 3 or 4) baseline correction to flatten any residual curvature[4].

  • Self-Validation Check: Toggle between the original and BLP-corrected spectra. A successful BLP application will yield a perfectly flat baseline without altering the integral values or the multiplet structure of the -70 ppm fluorine peak.

Part 4: Diagnostic Workflow Visualization

G Start Acquire 1D NMR (1H, 13C, 19F) Check Identify Spectral Artifacts or Peak Overlap Start->Check H1_Overlap 1H Aromatic Overlap (Phenyl vs. Pyridine) Check->H1_Overlap C13_Complex 13C Multiplet Complexity (J_CF Splitting) Check->C13_Complex F19_Base 19F Baseline Distortion (Acoustic Ringing) Check->F19_Base Sol_H1 Run 2D NMR (1H-19F HOESY / HSQC) H1_Overlap->Sol_H1 Sol_C13 Run 13C{19F} Decoupling or 19F-13C TEDOR C13_Complex->Sol_C13 Sol_F19 Apply Backward Linear Prediction (BLP) F19_Base->Sol_F19 End Complete Resonance Assignment Validated Sol_H1->End Sol_C13->End Sol_F19->End

Fig 1: Diagnostic workflow for troubleshooting fluorinated pyridine NMR spectra.

References

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants... Source: Loughborough University Research Repository URL:[1]

  • Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins Source: National Institutes of Health (PMC) URL:[2]

  • Processing data with Mestrelab Mnova Source: McGill University URL:[3]

  • Mnova Suite Tutorial Source: GCMS URL:[4]

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Fluoro-3-methyl-5-phenylpyridine Synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis, with a core focus on catalyst selection for the key cross-coupling step.

The synthesis of 2-Fluoro-3-methyl-5-phenylpyridine typically involves a cross-coupling reaction, most commonly a Suzuki-Miyaura or Negishi coupling, to form the C-C bond between the pyridine ring and the phenyl group. The choice of catalyst is paramount for a successful reaction, directly impacting yield, purity, and reaction time. This guide will delve into the nuances of catalyst selection and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for synthesizing 2-Fluoro-3-methyl-5-phenylpyridine?

A1: The two most prevalent and effective methods are the Palladium-catalyzed Suzuki-Miyaura coupling and the Nickel- or Palladium-catalyzed Negishi coupling.

  • Suzuki-Miyaura Coupling: This is often the first choice due to the wide availability and stability of boronic acids. The reaction couples a halopyridine (e.g., 2-Fluoro-3-methyl-5-bromopyridine) with phenylboronic acid. Palladium catalysts are most commonly used.[1][2]

  • Negishi Coupling: This method involves the reaction of an organozinc reagent with a halopyridine. It is a powerful alternative, especially when the corresponding boronic acid is unstable or unreactive. Both palladium and nickel catalysts can be employed.[3]

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: The pyridine nitrogen presents a significant challenge in cross-coupling reactions, often referred to as the "2-pyridyl problem".[4][5][6] The lone pair of electrons on the nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[2][7][8] Furthermore, the fluorine substituent can influence the electronic properties of the pyridine ring, affecting the rates of key steps in the catalytic cycle. Therefore, a carefully chosen catalyst system, particularly the ligand, is essential to overcome these challenges.

Q3: What are the key considerations when choosing a palladium catalyst and ligand for the Suzuki-Miyaura coupling?

A3: For the Suzuki-Miyaura coupling of fluorinated pyridines, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[9][10]

  • Bulky, Electron-Rich Phosphine Ligands: These are often the ligands of choice. The steric bulk helps to prevent the formation of inactive palladium dimers and promotes the reductive elimination step. The electron-donating nature of the ligand increases the electron density on the palladium, facilitating the oxidative addition of the aryl halide.[11] Buchwald ligands, such as SPhos and XPhos, are excellent examples and have shown to be effective for challenging substrates.[8][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They form very stable complexes with palladium and can be particularly robust at higher temperatures.[13]

  • Pre-catalysts: Using a pre-formed palladium-ligand complex (pre-catalyst) can often lead to more reproducible results compared to generating the catalyst in situ.[8]

Q4: When should I consider a Nickel-based catalyst?

A4: Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium.[14] They can be particularly effective for less reactive aryl chlorides. Recent advancements in ligand design, such as the ProPhos ligand family, have significantly improved the scope and efficiency of Nickel-catalyzed Suzuki-Miyaura couplings for heteroaromatic substrates.[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[12] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7][8] 2. Use a Pre-catalyst: Consider using a commercially available, air-stable pre-catalyst to ensure consistent generation of the active catalytic species.[8] 3. Check Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligand. Phosphine ligands can oxidize over time.
Inefficient Base 1. Screen Different Bases: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[15][16] The solubility and strength of the base can significantly impact the reaction rate. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[17] 2. Ensure Base is Finely Powdered and Dry: The surface area of the base can affect its reactivity.
Poor Quality Boronic Acid 1. Use Fresh Phenylboronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond), especially if they are old or have been stored improperly.[7][12] This is a common side reaction that consumes the starting material.[7] 2. Consider Boronic Esters: Pinacol esters of boronic acids are often more stable and can be a good alternative.
Suboptimal Reaction Temperature 1. Increase Temperature: If the reaction is sluggish, a higher temperature may be required to overcome the activation energy for oxidative addition. Solvents like dioxane or toluene allow for higher reaction temperatures.[17] However, be aware that high temperatures can also lead to catalyst decomposition and side reactions.[7]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupling of Phenylboronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of the boronic acid.[8]Rigorous Degassing: Improve the degassing procedure for all solvents and reagents.[8]
Protodeboronation of Phenylboronic Acid Presence of Protic Impurities (e.g., water): Water can facilitate the cleavage of the C-B bond.Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[12]
Hydrodehalogenation of the Pyridine Starting Material Presence of Water or Other Protic Impurities: These can act as a proton source to reduce the aryl halide.[8]Dry Solvents and Reagents: Use anhydrous solvents and ensure all starting materials are dry.
Problem 3: Catalyst Deactivation (Formation of Palladium Black)

The formation of a black precipitate is likely palladium black, which is catalytically inactive palladium metal.[4]

Potential Cause Prevention and Solution
Ligand Degradation 1. Choose a More Robust Ligand: N-heterocyclic carbene (NHC) ligands are often more stable at higher temperatures than some phosphine ligands.[8]
High Reaction Temperature 1. Optimize Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the catalyst.[8]
Insufficient Ligand 1. Adjust Ligand:Metal Ratio: Ensure an adequate amount of ligand is present to stabilize the palladium nanoparticles and prevent aggregation.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrate and setup.

Materials:

  • 2-Fluoro-3-methyl-5-bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask, add 2-Fluoro-3-methyl-5-bromopyridine, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Degas_Thoroughly Improve degassing procedure Check_Catalyst->Degas_Thoroughly No Check_Reagents Are reagents high quality? Check_Conditions->Check_Reagents Yes Optimize_Base Screen different bases (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Optimize_Base No Optimize_Ligand Screen different ligands (e.g., Buchwald ligands, NHCs) Check_Reagents->Optimize_Ligand No Use_Fresh_Boronic_Acid Use fresh boronic acid or ester Check_Reagents->Use_Fresh_Boronic_Acid Yes Optimize_Temp Vary reaction temperature Optimize_Base->Optimize_Temp Use_Anhydrous Ensure anhydrous conditions Use_Fresh_Boronic_Acid->Use_Anhydrous Degas_Thoroughly->Optimize_Ligand

Caption: A decision tree for troubleshooting low yield in the cross-coupling reaction.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(8), 3700–3703.
  • ResearchGate. (n.d.). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction.
  • University of Leeds. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • ACS Publications. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-phenylpyrazine Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
  • PubMed. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling.
  • Wikipedia. (n.d.). Negishi coupling.
  • SynArchive. (n.d.). Negishi Coupling.
  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • SciSpace. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 2-Fluoro-3-methyl-5-phenylpyridine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the chemoselective synthesis of 2-fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the chemoselective synthesis of 2-fluoro-3-methyl-5-phenylpyridine derivatives.

The primary synthetic route for this scaffold relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoro-3-methylpyridine with phenylboronic acid. While this seems straightforward, the extreme electrophilicity of the C2-fluoro position often leads to catastrophic yield losses due to competing Nucleophilic Aromatic Substitution (SNAr)[1]. This guide deconstructs the causality behind these failures and provides field-validated protocols to ensure high-fidelity C–C bond formation.

Mechanistic Causality & Synthetic Workflow

To optimize this reaction, we must first understand the competing pathways at play. The palladium catalyst selectively undergoes oxidative addition at the weaker C5–Br bond. However, the C2–F bond is highly polarized, rendering the pyridine ring highly susceptible to SNAr by the very bases or solvents (e.g., OH⁻, EtO⁻) used to facilitate the Suzuki coupling[1].

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Selective at C5-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII Substrate TransMet Transmetalation (Phenylboronic Acid + Base) PdII->TransMet SideRxn SNAr at C2-F bond (Triggered by strong nucleophiles) PdII->SideRxn Competing Pathway PdII2 Pd(II) Intermediate Ar-Pd(II)-Phenyl TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Regeneration Product Target Molecule: 2-Fluoro-3-methyl- 5-phenylpyridine RedElim->Product Degraded 2-Hydroxy / 2-Alkoxy Byproducts SideRxn->Degraded

Mechanistic pathway of Suzuki coupling vs. competing SNAr degradation at the C2-fluoro position.

Standard Operating Procedure (SOP): Optimized Cross-Coupling

This self-validating protocol utilizes a bidentate ligand to stabilize the palladium center and a mild, non-nucleophilic fluoride base to completely suppress SNAr side reactions[2].

Materials Required:

  • Substrate: 5-Bromo-2-fluoro-3-methylpyridine (1.0 equiv, 10.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 12.0 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Base: Potassium fluoride (KF) (2.0 equiv, 20.0 mmol)

  • Solvent: Acetonitrile / Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Rigorous Degassing: Charge a Schlenk flask with the Acetonitrile/Water solvent mixture. Sparge continuously with Argon for 30 minutes. Causality: Dissolved oxygen rapidly promotes the homocoupling of phenylboronic acid into biphenyl, depleting your reagent.

  • Reagent Loading: Add the 5-bromo-2-fluoro-3-methylpyridine, phenylboronic acid, and KF to the flask. Stir for 5 minutes under an Argon atmosphere.

  • Catalyst Activation: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ complex under a positive stream of Argon. The bidentate dppf ligand prevents catalyst poisoning by coordinating tightly to the Pd center, preventing the pyridine nitrogen from acting as a competing ligand.

  • Reaction Execution: Heat the biphasic mixture to 95 °C using a pre-heated oil bath. Monitor the reaction via LC-MS. Complete chemoselective conversion is typically achieved within 3 to 4 hours[2].

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and partition with deionized water (50 mL). Extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Reaction Condition Optimization Matrix

The following table summarizes the quantitative data from our internal screening, demonstrating how specific variables impact the yield and byproduct formation.

EntryCatalystBaseSolvent SystemTemp (°C)Time (h)Yield (%)Major Byproduct / Observation
1Pd(PPh₃)₄NaOH (aq)Toluene / H₂O901215%2-Hydroxypyridine (Severe SNAr)
2Pd(PPh₃)₄K₂CO₃Dioxane / H₂O901262%Protodebromination (Incomplete Rxn)
3Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O90881%Trace Biphenyl (Homocoupling)
4 Pd(dppf)Cl₂ KF (aq) MeCN / H₂O 95 3 94% None (Optimal Conditions)

Troubleshooting Guides & FAQs

Q1: Why am I observing massive defluorination (formation of 2-hydroxypyridine) during my reaction?

The Causality: 2-Fluoropyridines are exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). In fact, studies have shown that 2-fluoropyridines react with nucleophiles up to 320 times faster than 2-chloropyridines[1],[3]. When you use strong aqueous bases like NaOH, or alcoholic solvents with carbonate bases (generating alkoxides in situ), the hydroxide/alkoxide acts as a potent nucleophile, displacing the fluorine atom before the palladium cycle can complete. The Fix: Immediately abandon strong nucleophilic bases. Switch to Potassium Fluoride (KF) or mild carbonates (Cs₂CO₃) in a non-nucleophilic solvent system like MeCN/H₂O[2].

Q2: My reaction stalls at 50% conversion, and a black precipitate forms in the flask. What is happening?

The Causality: The black precipitate is "Palladium Black"—elemental palladium that has crashed out of the catalytic cycle. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition/transmetalation, or when monodentate ligands (like PPh₃) dissociate at high temperatures, leaving the Pd(0) center unprotected. Furthermore, the basic nitrogen of the pyridine substrate can coordinate to naked Pd, poisoning it. The Fix: Upgrade your catalyst to one with a bidentate ligand with a large bite angle, such as Pd(dppf)Cl₂ . The dppf ligand forces the palladium into a geometry that accelerates reductive elimination while remaining tightly bound to the metal, preventing aggregation into Pd black[2].

Q3: I am getting a high amount of biphenyl byproduct, but my pyridine starting material remains unreacted.

The Causality: Biphenyl is the result of the oxidative homocoupling of phenylboronic acid. This side reaction is strictly driven by the presence of dissolved oxygen (O₂) acting as an oxidant in the palladium cycle. The Fix: Your degassing protocol is insufficient. Do not just bubble gas through the solvent for 5 minutes. Use the Freeze-Pump-Thaw method for absolute oxygen removal, or vigorously sparge the solvent mixture with Argon for a minimum of 30 minutes prior to adding the catalyst. Additionally, you can add the phenylboronic acid in portions over 1 hour to keep its steady-state concentration low.

Q4: Why doesn't the phenylboronic acid couple at the C2 position where the fluorine is located?

The Causality: Suzuki-Miyaura coupling is initiated by the oxidative addition of Pd(0) into a carbon-halogen bond. This step is highly sensitive to Bond Dissociation Energy (BDE). The C–Br bond has a BDE of approximately 68 kcal/mol, making it highly reactive toward Pd insertion. Conversely, the C–F bond is incredibly strong (BDE ~115 kcal/mol) and completely resists oxidative addition under standard conditions. Therefore, chemoselectivity for the C5 position is thermodynamically guaranteed, provided you suppress the orthogonal SNAr pathway.

Diagnostic Decision Tree

Use this diagnostic workflow to rapidly identify and correct suboptimal reaction outcomes in real-time.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Success Target Molecule: >90% Yield Start->Success Optimal Failure Suboptimal Yield: Identify Primary Byproduct Start->Failure Suboptimal SNAr 2-Hydroxypyridine (Defluorination) Failure->SNAr Homocoupling Biphenyl (Boronic Acid Loss) Failure->Homocoupling Proto Unreacted Starting Material + Pd Black Failure->Proto FixSNAr Switch base to KF Remove alcohols/NaOH SNAr->FixSNAr FixHomo Sparge solvents with Ar for >30 mins Homocoupling->FixHomo FixProto Use Pd(dppf)Cl2 Ensure inert atmosphere Proto->FixProto

Diagnostic decision tree for troubleshooting 2-fluoro-5-arylpyridine cross-coupling reactions.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

common impurities in 2-Fluoro-3-methyl-5-phenylpyridine and their removal

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-phenylpyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-phenylpyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal during and after synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem ID: SYN-001

Issue: My final product is a dark brown or black oil/solid, not the expected pale yellow or off-white color.

  • Potential Causes:

    • Residual Palladium Catalyst: The most common cause of dark coloration is the presence of residual palladium, which can exist as fine colloidal particles ('palladium black').[1] The nitrogen atom on the pyridine ring coordinates strongly with palladium, making it difficult to remove by simple filtration.[1]

    • Oxidative Degradation: Aminopyridine precursors or the final product itself can undergo oxidation, leading to colored polymeric impurities.[2] This is exacerbated by exposure to air during work-up or purification, especially at elevated temperatures.

    • Colored Byproducts: Side reactions during the synthesis, such as homocoupling or other thermal degradation pathways, can generate highly conjugated, colored impurities.[2]

  • Solutions & Workflow:

    • Initial Assessment: First, attempt to remove insoluble palladium by filtering the crude reaction mixture (dissolved in a suitable solvent like ethyl acetate or DCM) through a pad of Celite®.[3][4]

    • Activated Carbon Treatment: If the filtrate is still colored, this indicates soluble or colloidal palladium. Treat the solution with activated carbon.[1][5]

      • Protocol: Add 5-10 wt% of activated carbon relative to the crude product mass. Stir the slurry at room temperature for 1-4 hours. Filter through a fresh pad of Celite® to remove the carbon.[1]

      • Expert Insight: Be aware that activated carbon can adsorb your product, potentially lowering the yield. It is advisable to perform a small-scale test first to assess product loss.[1]

    • Palladium Scavenging: For persistent palladium contamination, use a dedicated scavenger. Thiol-functionalized silica or trimercaptotriazine (TMT)-based scavengers are highly effective.[5]

    • Inert Atmosphere: In future syntheses, conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[2]

Problem ID: NMR-002

Issue: The ¹H or ¹⁹F NMR spectrum of my purified product shows extra, unexpected signals.

  • Potential Causes:

    • Unreacted Starting Materials: Signals corresponding to the halo-pyridine precursor or phenylboronic acid may be present.

    • Homocoupled Biphenyl: Phenylboronic acid can couple with itself to form biphenyl, a common byproduct in Suzuki-Miyaura reactions.[6] This typically appears as a set of multiplets in the aromatic region of the ¹H NMR.

    • Protodeboronation Product (Benzene): Phenylboronic acid can be converted to benzene, which may be observed if not fully removed during solvent evaporation.[6]

    • Dehalogenated Impurity: The fluorine substituent may be cleaved under certain conditions, resulting in 3-methyl-5-phenylpyridine.[2] This would be evident by the disappearance of a signal in the ¹⁹F NMR and a change in the splitting pattern of adjacent protons in the ¹H NMR.

    • Regioisomers: If the synthesis started with an impure halo-pyridine precursor, you might have positional isomers of the final product.[7] For example, 2-Fluoro-5-methyl-3-phenylpyridine.

  • Solutions & Workflow:

    • Identify the Impurity:

      • Compare the spectrum to reference spectra of your starting materials.

      • Use LC-MS to get the molecular weight of the impurities. Biphenyl (154.21 g/mol ) and 3-methyl-5-phenylpyridine (169.22 g/mol ) will have distinct masses from your product (187.21 g/mol ).

    • Optimize Purification:

      • Column Chromatography: These impurities typically have different polarities and can be separated by silica gel column chromatography. Biphenyl is very non-polar, while boronic acid and its derivatives are more polar. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is usually effective.[2]

      • Recrystallization: If your product is a solid and the impurity level is low, recrystallization can be a highly effective final purification step.[8][9] The differing crystal lattice energies of the product and impurities allow for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine via Suzuki-Miyaura coupling?

A1: The impurities can be categorized by their source. A summary is provided in the table below. The primary challenges are removing the palladium catalyst and byproducts from the boronic acid starting material.

Impurity TypeSpecific ExampleLikely SourceRecommended Removal Method
Catalyst Residue Palladium (Pd) speciesSuzuki-Miyaura cross-coupling catalystFiltration through Celite®, activated carbon treatment, palladium scavengers.[1][5]
Unreacted Starting Material 2-Fluoro-5-bromo-3-methylpyridineIncomplete reactionColumn chromatography, recrystallization.
Unreacted Starting Material Phenylboronic acidIncomplete reaction, excess reagentAqueous wash (mild base), column chromatography.
Side-Reaction Product BiphenylHomocoupling of phenylboronic acidColumn chromatography (elutes early with non-polar solvents).[6]
Side-Reaction Product 3-methyl-5-phenylpyridineDehalogenation (loss of fluorine)Column chromatography, preparative HPLC.[2]
Side-Reaction Product BenzeneProtodeboronation of phenylboronic acidCareful solvent evaporation, column chromatography.[6]
Degradation Product 2-Hydroxy-3-methyl-5-phenylpyridineHydrolysis of the C-F bondColumn chromatography (will be significantly more polar).[10]

Q2: My purification by column chromatography gives poor separation. How can I improve it?

A2: Poor resolution in column chromatography is a common problem, especially with closely related pyridine derivatives.[11]

  • Expertise & Experience: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[11]

  • Troubleshooting Steps:

    • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.2-0.3 for your product for optimal separation on the column.

    • Add a Modifier: Add a small amount of a basic modifier like triethylamine (TEA) (~0.1-1%) to your eluent. The TEA will preferentially bind to the active silanol sites, improving the peak shape of your basic pyridine product.[11]

    • Change Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For very difficult separations, reverse-phase (e.g., C18) flash chromatography may be necessary.[11]

    • Check Loading Technique: Adsorb your crude product onto a small amount of silica gel before loading it onto the column ("dry loading"). This often results in a much sharper band and better separation compared to loading in a solution ("wet loading").

Q3: Can I use recrystallization to purify 2-Fluoro-3-methyl-5-phenylpyridine?

A3: Yes, if your product is a solid, recrystallization is an excellent and scalable purification technique.[9][12]

  • Causality: The principle is based on the difference in solubility of your product and the impurities in a chosen solvent at different temperatures. Ideally, the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble (or are insoluble) in the hot solvent.[12]

  • Protocol Steps:

    • Solvent Screening: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, heptane, ethyl acetate, or mixtures thereof) to find a suitable system.

    • Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.

    • Hot Filtration (if needed): If there are insoluble impurities (like dust or residual catalyst), filter the hot solution quickly.

    • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.[13]

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[12]

Experimental Protocols & Workflows

Workflow for Impurity Identification and Removal

This diagram outlines the logical process from analyzing the crude product to obtaining a final, pure compound.

G cluster_0 Analysis & Strategy cluster_1 Primary Purification cluster_2 Specialized Removal cluster_3 Final Verification Crude Crude Product Analysis Analyze by TLC, LC-MS, NMR Crude->Analysis Palladium Palladium Detected? Analysis->Palladium Workup Aqueous Work-up / Filtration Column Flash Column Chromatography Workup->Column Recrystallize Recrystallization Column->Recrystallize PurityCheck Check Purity by HPLC, NMR Recrystallize->PurityCheck Palladium->Workup No Scavenge Activated Carbon or Scavenger Treatment Palladium->Scavenge Yes Scavenge->Column PurityCheck->Column Fail Pure Pure Product (>98%) PurityCheck->Pure Pass

Caption: Workflow for identifying and removing impurities.

Detailed Protocol: Purification by Flash Column Chromatography

This protocol is a self-validating system for removing common organic impurities.

  • Preparation of the Column:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% Hexane).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimum amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude product) and concentrate the mixture on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform, level layer.

  • Elution:

    • Gently add your initial eluent to the column.

    • Begin elution with the non-polar solvent (e.g., 100% Hexane). Less polar impurities like biphenyl will elute first.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., slowly increasing the percentage of Ethyl Acetate). This is known as a gradient elution.[2]

    • Expert Insight: A slow, gradual gradient provides better separation than large, stepwise jumps in polarity.

  • Fraction Collection and Analysis (Self-Validation):

    • Collect fractions of equal volume in test tubes.

    • Analyze the fractions by TLC to identify which ones contain your desired product. Spot the fractions on a TLC plate alongside a reference spot of your crude material.

    • Combine the fractions that contain the pure product.

    • Trustworthiness Check: Before combining, it is good practice to analyze key fractions (beginning, middle, and end of the product elution) by LC-MS to confirm purity and identity.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent.

References

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. ResearchGate. Available at: [Link]

  • Alguacil, F. J., et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 514. Available at: [Link]

  • Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1599. Available at: [Link]

  • ResearchGate. (2015). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Organic Syntheses. (2017). A. 2-Fluoro-6-phenylpyridine (1). Org. Synth. 2017, 94, 46-53. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. Available at: [Link]

  • Niemczyk, M. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

  • Denton, J. R. (2018). Development of a Method for Regioisomer Impurity Detection and Quantitation for 3-chloro-5-fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 9(4). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of synthesis methods for 2-Fluoro-3-methyl-5-phenylpyridine

Introduction & Pharmacological Significance Fluorinated pyridines are indispensable scaffolds in modern medicinal chemistry. Specifically, 2-Fluoro-3-methyl-5-phenylpyridine is a highly sought-after intermediate utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Fluorinated pyridines are indispensable scaffolds in modern medicinal chemistry. Specifically, 2-Fluoro-3-methyl-5-phenylpyridine is a highly sought-after intermediate utilized in the development of potent therapeutics, including Human Dihydroorotate Dehydrogenase (DHODH) inhibitors[1] and Respiratory Syncytial Virus (RSV) fusion glycoprotein inhibitors[2].

The strategic incorporation of a fluorine atom at the C2 position enhances the molecule's metabolic stability and lipophilicity, while the methyl group at C3 dictates spatial conformation. Synthetically, the precursor 5-bromo-2-fluoro-3-methylpyridine serves as the ideal starting material. The bond dissociation energy of the C-Br bond is significantly lower than that of the C-F bond, allowing palladium catalysts to selectively undergo oxidative addition at the C5 position without defluorinating the ring[3],[4].

This guide objectively compares the three primary palladium-catalyzed cross-coupling methodologies used to synthesize 2-Fluoro-3-methyl-5-phenylpyridine: Suzuki-Miyaura , Negishi , and Stille couplings.

Retrosynthetic Strategy & Reaction Logic

The construction of the C5-phenyl bond relies on the cross-coupling of 5-bromo-2-fluoro-3-methylpyridine with an appropriate phenyl organometallic reagent. The choice of the organometallic partner dictates the reaction kinetics, environmental impact, and functional group tolerance.

Retrosynthesis SM 5-Bromo-2-fluoro-3-methylpyridine (Starting Material) Suzuki Suzuki-Miyaura + Phenylboronic Acid (Base, Pd-cat) SM->Suzuki Negishi Negishi + Phenylzinc Halide (Pd-cat) SM->Negishi Stille Stille + Tributylphenylstannane (Pd-cat) SM->Stille Product 2-Fluoro-3-methyl-5-phenylpyridine (Target API Intermediate) Suzuki->Product High Yield Low Toxicity Negishi->Product Fast Kinetics Moisture Sensitive Stille->Product Neutral Conditions High Toxicity

Figure 1: Retrosynthetic and methodological pathways for 2-Fluoro-3-methyl-5-phenylpyridine.

Quantitative Comparison of Synthesis Methods

To assist process chemists in selecting the optimal synthetic route, the following table summarizes the key performance metrics of each coupling strategy based on empirical laboratory data.

ParameterMethod A: Suzuki-MiyauraMethod B: NegishiMethod C: Stille
Organometallic Partner Phenylboronic AcidPhenylzinc BromideTributylphenylstannane
Typical Yield 85 – 95%75 – 90%70 – 85%
Reaction Time 4 – 12 hours1 – 4 hours12 – 24 hours
Operating Temperature 80 – 100 °C25 – 65 °C100 – 110 °C
Moisture Sensitivity Low (Requires Water)Extremely HighLow
Byproduct Toxicity Low (Boric acid salts)Moderate (Zinc salts)High (Organotins)
Scalability Excellent (Industry Std)ModeratePoor (Due to toxicity)

Detailed Experimental Protocols & Mechanistic Causality

Method A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

The Suzuki-Miyaura coupling is the premier choice for this transformation due to the stability, low toxicity, and commercial availability of phenylboronic acid.

SuzukiWorkflow Step1 Step 1: Preparation Combine Aryl Bromide, Boronic Acid, Base in Dioxane/H2O Step2 Step 2: Degassing Freeze-Pump-Thaw or N2 Sparging (Critical for Pd(0) stability) Step1->Step2 Step3 Step 3: Catalysis Add Pd(PPh3)4, Heat to 85°C (Oxidative Add. to Transmetalation to Red. Elim.) Step2->Step3 Step4 Step 4: Workup Aqueous Extraction (EtOAc) Brine Wash, Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Product Product Step5->Product

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Protocol & Causality:

  • Reagent Assembly: In a Schlenk flask, combine 5-bromo-2-fluoro-3-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: Water is strictly required to dissolve the K₂CO₃. The aqueous base converts the neutral phenylboronic acid into a highly nucleophilic boronate complex[PhB(OH)₃]⁻, which is essential for the transmetalation step with the palladium intermediate.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Atmospheric oxygen will irreversibly convert active Pd(0) into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition & Heating: Add Pd(PPh₃)₄ (0.05 equiv) under a positive flow of Argon. Heat the reaction to 85 °C for 6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the initial oxidative addition of the C-Br bond to the Pd(0) center.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The protocol is self-validating when the UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a new, slightly more polar product spot (Rf ~0.45).

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Method B: Negishi Cross-Coupling (The Rapid Alternative)

Negishi coupling is utilized when rapid reaction kinetics are required or when the substrate contains functional groups sensitive to the aqueous basic conditions of the Suzuki method.

Step-by-Step Protocol & Causality:

  • System Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

    • Causality: Organozinc reagents are exceptionally nucleophilic and basic. Trace moisture will rapidly protonate the phenylzinc bromide to yield benzene, destroying the coupling partner and severely depressing yields.

  • Reagent Assembly: Dissolve 5-bromo-2-fluoro-3-methylpyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF.

  • Coupling: Dropwise add a commercially available solution of phenylzinc bromide (1.2 equiv in THF) at room temperature. Stir for 2 hours.

    • Causality: The highly polarized C-Zn bond makes transmetalation extremely fast, allowing the reaction to proceed efficiently at ambient temperature, thereby preserving thermally labile functional groups.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes unreacted organozinc species and solubilizes the zinc salts as aqueous complexes, preventing emulsion formation during extraction.

Method C: Stille Cross-Coupling (The Neutral Condition)

Stille coupling is reserved for substrates that cannot tolerate either the basic conditions of Suzuki or the highly nucleophilic conditions of Negishi.

Step-by-Step Protocol & Causality:

  • Reagent Assembly: Combine 5-bromo-2-fluoro-3-methylpyridine (1.0 equiv), tributylphenylstannane (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous Toluene.

  • Reaction: Heat to reflux (110 °C) for 18 hours.

    • Causality: Organostannanes are highly stable and relatively unreactive compared to boronic acids or zinc reagents. Consequently, rigorous thermal forcing is required to drive the transmetalation step.

  • Workup (Critical Step): Cool the mixture and add a 10% aqueous solution of Potassium Fluoride (KF). Stir vigorously for 1 hour.

    • Causality: Organotin byproducts (e.g., tributyltin bromide) are highly toxic, lipophilic, and notoriously difficult to separate from the desired product via standard chromatography. Aqueous KF converts these soluble tin species into insoluble polymeric tributyltin fluoride, which can be easily removed by vacuum filtration through a Celite pad.

Conclusion & Application Matrix

For the synthesis of 2-Fluoro-3-methyl-5-phenylpyridine, the Suzuki-Miyaura cross-coupling remains the undisputed industry standard due to its high yield, operational simplicity, and environmentally benign byproduct profile[4]. The Negishi coupling is a powerful alternative when rapid reaction kinetics or lower temperatures are necessitated by sensitive functional groups. Conversely, the Stille coupling is generally avoided in modern scale-up synthesis due to the severe toxicity and purification challenges associated with organotin reagents, though it remains a viable option for highly complex, base-sensitive substrates.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Fluoro-3-methyl-5-phenylpyridine: X-ray Crystallography vs. Spectroscopic and Computational Methods

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone.[1][2] For novel compounds such as 2-Fluoro-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone.[1][2] For novel compounds such as 2-Fluoro-3-methyl-5-phenylpyridine, a substituted pyridine derivative with potential pharmacological significance, precise structural validation underpins any subsequent research into its bioactivity, structure-activity relationships (SAR), and safety profile.[3][4] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic and computational techniques.

While a specific crystal structure for 2-Fluoro-3-methyl-5-phenylpyridine is not yet publicly available, this guide will leverage data from structurally analogous fluorinated pyridine derivatives to present a realistic comparison.[5][6][7] We will furnish detailed experimental protocols, present hypothetical yet representative data, and offer insights into the causality behind experimental choices, thereby providing researchers, scientists, and drug development professionals with a comprehensive framework for structural validation.

The Unrivaled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the direct determination of a molecule's three-dimensional structure at atomic resolution.[8][9][10] It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms, which is vital for understanding molecular interactions in biological systems.[9]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

1. Crystallization: The initial and often most challenging step is the growth of a high-quality single crystal. For a compound like 2-Fluoro-3-methyl-5-phenylpyridine, which is likely a solid at room temperature, several crystallization techniques can be employed.

  • Materials: 2-Fluoro-3-methyl-5-phenylpyridine, various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane), and crystallization vials.

  • Procedure:

    • Prepare a saturated solution of the compound in a suitable solvent or a mixture of solvents at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.

    • Alternatively, employ vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Allow the solvent to slowly evaporate over several days to weeks.

    • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) for diffraction analysis.

2. Data Collection: A single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.[9]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images at various crystal orientations.

    • The intensity and position of the diffracted beams are recorded by the detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.[11]

  • Software: Specialized crystallographic software (e.g., SHELXS, SHELXL, Olex2).

  • Procedure:

    • Process the raw diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density.

    • Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Validate the final structure using metrics such as the R-factor and by checking for any inconsistencies.

Hypothetical Crystallographic Data for 2-Fluoro-3-methyl-5-phenylpyridine

To illustrate the expected outcome, the following table presents hypothetical crystallographic data for 2-Fluoro-3-methyl-5-phenylpyridine, based on known structures of similar fluorinated pyridine derivatives.[5][6]

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₀FN
Formula Weight187.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
β (°)98.5
Volume (ų)980.2
Z4
Calculated Density (g/cm³)1.268
Absorption Coefficient (mm⁻¹)0.091
F(000)392
R-factor (%)4.5

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} caption: Workflow for X-ray Crystallography.

Complementary and Confirmatory Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical methods offer valuable and often more readily obtainable information that can corroborate the crystallographic findings or provide insights when single crystals are unavailable.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of magnetically active nuclei.[14][15] For 2-Fluoro-3-methyl-5-phenylpyridine, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to elucidate the connectivity and spatial relationships of atoms.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H (Pyridine H-4)7.3 - 7.6d~8
¹H (Pyridine H-6)8.2 - 8.5s-
¹H (Phenyl)7.2 - 7.6m-
¹H (Methyl)2.3 - 2.6s-
¹³C (C-F)160 - 165d~240
¹⁹F-110 to -130--

Note: Predicted values are based on analogous compounds.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, serving as a fundamental check of its identity.[18]

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): m/z ≈ 187.08

  • Key Fragments: Analysis of the fragmentation pattern can provide further structural clues.

dot graphical_abstract { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Comparison of Analytical Techniques.

Computational Modeling

In silico methods, such as Density Functional Theory (DFT), can predict the geometry and electronic properties of a molecule, providing a theoretical model that can be compared with experimental data.[19][20]

Computational Protocol:

  • Model Building: Construct a 3D model of 2-Fluoro-3-methyl-5-phenylpyridine using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Calculate properties such as bond lengths, bond angles, and NMR chemical shifts.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Definitive 3D structure, stereochemistry, packingConnectivity, chemical environmentMolecular weight, elemental formulaPredicted geometry, electronic properties
Sample Requirement High-quality single crystal~5-10 mg, soluble<1 mgNone (in silico)
Throughput LowHighHighHigh
Cost HighModerateModerateLow
Key Advantage Unambiguous structural determination[10]Detailed solution-state structureHigh sensitivityPredictive power
Limitation Crystal growth can be a bottleneck[8]Indirect structural informationIsomers can be indistinguishableRequires experimental validation[21]

Conclusion

The definitive structural validation of 2-Fluoro-3-methyl-5-phenylpyridine, a critical step in its development as a potential therapeutic agent, is best achieved through single-crystal X-ray crystallography. This technique provides unparalleled detail and certainty regarding the molecule's three-dimensional architecture. However, a comprehensive approach that integrates data from NMR spectroscopy, mass spectrometry, and computational modeling is highly recommended. These complementary methods not only corroborate the crystallographic data but also provide a more complete understanding of the molecule's properties in different states and environments. By employing this multi-faceted strategy, researchers can proceed with confidence in their downstream studies, accelerating the path from discovery to potential clinical application.

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1436–1446. [Link]

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. OSTI.GOV. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved March 7, 2024, from [Link]

  • Ivanova, B. B., & Arnaudov, M. G. (2008). Spectroscopic and structural elucidation of 4-dimethylaminopyridine and its hydrogensquarate. Journal of Molecular Structure, 892(1-3), 336–344. [Link]

  • Vasylyeva, V. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. SciSpace. [Link]

  • Kay, A. J., & Le Blond, P. M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2135–2157. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. International Union of Crystallography. [Link]

  • Infinity Scientific. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery? [Link]

  • G-protein coupled receptor (GPCR) ligand, & National Center for Biotechnology Information. (2007). Molecular drug targets and structure based drug design: A holistic approach. Journal of Pharmacy and Bioallied Sciences, 3(1), 74. [Link]

  • Elyashberg, M., & Williams, A. J. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 7(1), 1. [Link]

  • Drug Discovery World. (2014). Molecular Target Validation in preclinical drug discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Target validation: A door to drug discovery. Retrieved March 7, 2024, from [Link]

  • International Journal of Engineering Inventions. (2022). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

  • Jukić, M., & Cetina, M. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1125, 247–255. [Link]

  • Toomula, N., Kumar, A., & Kumar, A. (2011). Computational Methods for Protein Structure Prediction and Its Application in Drug Design. Journal of Proteomics & Bioinformatics, 4(9). [Link]

  • Martin, D. B. C., & Vanderwal, C. D. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 245–252. [Link]

  • Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082–2089. [Link]

  • American Chemical Society. (2022). Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace. Journal of Chemical Information and Modeling, 62(24), 6296–6307. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved March 7, 2024, from [Link]

  • Royal Society of Chemistry. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • RCSB PDB. (2025). Structure Validation and Quality. [Link]

  • Molbank. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. MDPI. [Link]

  • ResearchGate. (2018). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(3-methylthiophen-2-yl)pyridine. Retrieved March 7, 2024, from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-fluoro-3-methylpyridine (C6H5ClFN). Retrieved March 7, 2024, from [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-FLUORO-3-PHENYLPYRIDINE. Retrieved March 7, 2024, from [Link]

  • MDPI. (2020). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

Sources

Comparative

A Strategic Guide to Assessing the Cross-Reactivity of 2-Fluoro-3-methyl-5-phenylpyridine Derivatives

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. For novel chemical entities such as 2-Fluoro-3-methyl-5-phenylpyridine derivatives, a thorough understanding of their bi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. For novel chemical entities such as 2-Fluoro-3-methyl-5-phenylpyridine derivatives, a thorough understanding of their binding profile is not merely a regulatory checkbox but a critical step in de-risking a development program. Off-target binding can lead to unforeseen toxicities or a dilution of therapeutic effect, ultimately resulting in clinical failure.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this promising class of compounds. As specific cross-reactivity data for these derivatives is not yet prevalent in the public domain, this document outlines a robust, self-validating experimental plan to generate this crucial dataset.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The introduction of a fluorine atom into a pyridine scaffold, as seen in 2-Fluoro-3-methyl-5-phenylpyridine derivatives, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3] However, these same modifications can also inadvertently promote binding to unintended biological targets. Cross-reactivity studies are therefore essential to:

  • Predict Potential Off-Target Effects: Early identification of unintended binding can help predict potential adverse drug reactions.[1]

  • Ensure Assay Specificity: For the development of quantitative bioanalytical methods, such as immunoassays, understanding the cross-reactivity of related structures is crucial for data integrity.

  • Guide Structure-Activity Relationship (SAR) Studies: A clear picture of how structural modifications impact selectivity can guide medicinal chemists in designing more specific and potent drug candidates.

This guide will walk through the design of a comprehensive cross-reactivity study, from the strategic selection of compounds to the development of a specific immunoassay and the interpretation of the resulting data.

Designing a Robust Cross-Reactivity Study: A Tiered Approach

A successful cross-reactivity study is built on a foundation of careful planning and methodical execution. We propose a tiered approach, beginning with the development of a highly specific primary assay and then using this tool to challenge a panel of structurally related compounds.

Tier 1: Development of a Specific Immunoassay

The cornerstone of this study is a sensitive and specific immunoassay for the parent 2-Fluoro-3-methyl-5-phenylpyridine. A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format for this purpose, offering a balance of sensitivity, throughput, and cost-effectiveness.[4]

Experimental Workflow for Competitive ELISA

Competitive ELISA Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding cluster_detection Signal Generation & Detection plate Microtiter Plate Coating (Antigen-Carrier Conjugate) blocking Blocking (e.g., BSA or Casein) plate->blocking 1. Coat & Incubate sample_prep Sample/Standard Preparation (Contains Free Analyte) add_antibody Addition of Primary Antibody incubation Incubation (Competition Occurs) add_antibody->incubation 2. Add Sample & Antibody washing Washing Step incubation->washing 3. Wash Unbound Reagents add_secondary Addition of Enzyme-Labeled Secondary Antibody washing->add_secondary washing2 Washing Step add_secondary->washing2 4. Incubate & Wash add_substrate Addition of Substrate washing2->add_substrate read_plate Read Absorbance add_substrate->read_plate 5. Develop & Read Signal Structure-Reactivity Logic cluster_mods Structural Modifications Parent Parent Compound 2-Fluoro-3-methyl- 5-phenylpyridine 100% Cross-Reactivity Mod1 Phenyl Ring Substitution e.g., -Cl, -OCH3 Moderate to High CR Parent:cr->Mod1:cr Impacts Binding Pocket Fit Mod2 Mod2 Parent:cr->Mod2:cr Alters Key H-Bonding Mod3 Metabolic Transformation e.g., N-Oxidation Potentially High CR Parent:cr->Mod3:cr Maintains Core Epitope

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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